Technical Documentation Center

3-(3-Iodophenoxy)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Iodophenoxy)piperidine
  • CAS: 946725-88-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 3-(3-Iodophenoxy)piperidine

Executive Summary This technical guide details the synthesis, purification, and characterization of 3-(3-Iodophenoxy)piperidine (CAS: 946725-88-8). This compound represents a high-value scaffold in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-(3-Iodophenoxy)piperidine (CAS: 946725-88-8). This compound represents a high-value scaffold in medicinal chemistry, particularly as a precursor for developing G-Protein Coupled Receptor (GPCR) ligands and radiotracers. The iodine substituent at the meta position provides a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or radiohalogenation.

The protocol prioritizes the Mitsunobu Etherification strategy due to its superior stereochemical control and mild conditions compared to harsh nucleophilic aromatic substitutions (


) or copper-mediated Ullmann couplings.

Retrosynthetic Analysis & Strategy

The construction of the aryl-alkyl ether bond at the sterically hindered 3-position of the piperidine ring is the critical step. A direct


 approach using 1,3-diiodobenzene and 3-hydroxypiperidine is electronically unfavorable and prone to side reactions (elimination).

Therefore, we employ a convergent strategy:

  • Core Coupling: Mitsunobu reaction between N-protected 3-hydroxypiperidine and 3-iodophenol.

  • Deprotection: Acidolytic cleavage of the Boc group.

Logical Pathway Visualization

Retrosynthesis Target 3-(3-Iodophenoxy)piperidine (Target) Intermediate N-Boc-3-(3-iodophenoxy)piperidine (Protected Ether) Target->Intermediate Deprotection (TFA/HCl) Precursors Precursors Intermediate->Precursors Mitsunobu Coupling Phenol 3-Iodophenol Precursors->Phenol Piperidine N-Boc-3-hydroxypiperidine Precursors->Piperidine

Caption: Retrosynthetic disconnection revealing the Mitsunobu coupling as the strategic bond-forming step.

Experimental Protocol

Phase 1: Mitsunobu Coupling

Objective: Form the C-O ether bond with inversion of configuration (if chiral starting material is used) or efficient coupling of the racemate.

Reagents:

  • Substrate A: N-Boc-3-hydroxypiperidine (1.0 equiv)

  • Substrate B: 3-Iodophenol (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

    
     or Ar), dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 3-iodophenol (1.1 eq), and 
    
    
    
    (1.2 eq) in anhydrous THF (0.1 M concentration).
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to suppress the formation of hydrazine byproducts.

  • Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. The solution will turn yellow/orange. Expert Note: Slow addition prevents localized overheating and dimerization of the azo reagent.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the N-Boc protected intermediate.

Phase 2: N-Boc Deprotection

Objective: Removal of the tert-butoxycarbonyl group to liberate the secondary amine.

Step-by-Step Workflow:

  • Dissolution: Dissolve the intermediate from Phase 1 in Dichloromethane (DCM) (0.2 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.

  • Stirring: Stir at room temperature for 2–4 hours. Monitor for the disappearance of the Boc-protected species by LC-MS (

    
     loss or disappearance of starting material).
    
  • Quenching & Extraction:

    • Concentrate to remove excess TFA.

    • Redissolve in DCM and wash with saturated aqueous

      
       (Caution: Gas evolution).
      
    • Extract the aqueous layer with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Final Purification: If necessary, purify via amine-functionalized silica or reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Characterization Data

The following data represents the expected spectral signature for 3-(3-Iodophenoxy)piperidine.

Nuclear Magnetic Resonance (NMR)

Solvent:


[3]
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic 7.30Doublet (d)1HAr-H (C4, ortho to I)
Aromatic 7.25Singlet (s)1HAr-H (C2, ortho to I/O)
Aromatic 6.98Triplet (t)1HAr-H (C5, meta to I)
Aromatic 6.85Doublet (d)1HAr-H (C6, ortho to O)
Piperidine 4.25 - 4.35Multiplet (m)1HC3-H (Methine,

-O)
Piperidine 3.15 - 2.80Multiplet (m)4HC2-H, C6-H (

-N)
Piperidine 2.05 - 1.50Multiplet (m)4HC4-H, C5-H
Amine 1.80 (broad)Singlet (s)1HN-H (Exchangeable)

Note: The C3-H proton is diagnostic, shifting downfield (~4.3 ppm) due to the ether oxygen.

Mass Spectrometry (LC-MS)[2]
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 303.14 g/mol

  • Observed Peak:

    
    
    
  • Fragmentation: Loss of iodine (

    
    ) is a common fragmentation pathway in high-energy collision.
    

Applications & Downstream Logic

The 3-iodo handle allows this scaffold to serve as a "divergent intermediate." It can be rapidly elaborated into complex libraries.

Functionalization Workflow

Applications cluster_reactions Core 3-(3-Iodophenoxy)piperidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Biaryl formation Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu) Core->Sonogashira Alkyne insertion Buchwald Buchwald-Hartwig (Amines, Pd) Core->Buchwald Amination

Caption: Divergent synthesis pathways utilizing the aryl iodide handle for medicinal chemistry library generation.

Safety & Handling (E-E-A-T)

  • Iodine Compounds: Aryl iodides can be light-sensitive. Store the final product in amber vials under argon at -20°C to prevent homolytic cleavage of the C-I bond and subsequent discoloration.

  • Phosphine Waste: The Mitsunobu reaction generates stoichiometric triphenylphosphine oxide. This byproduct is notoriously difficult to remove. The precipitation step (Step 5 in Protocol) is a field-proven technique to remove the bulk of it before chromatography.

  • Reactivity: The secondary amine in the final product is nucleophilic. Avoid exposure to electrophiles (acid chlorides, anhydrides) unless derivatization is intended.

References

  • Mitsunobu Reaction Mechanism & Utility: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.

  • Synthesis of Piperidine Ethers: BenchChem Technical Guide. "Synthesis of 3,3-Dipropylpiperidine: An In-depth Technical Guide." (2025).

  • General Piperidine Synthesis Strategies: DTIC Technical Report. "Piperidine Synthesis: A Compilation of Methods."

  • Compound Registry: Chemical Abstracts Service (CAS). "3-(3-Iodophenoxy)piperidine - CAS 946725-88-8."

Sources

Exploratory

"3-(3-Iodophenoxy)piperidine" mechanism of action

This guide details the mechanism of action (MoA), pharmacological characterization, and experimental validation of 3-(3-Iodophenoxy)piperidine , a halogenated derivative of the 3-aryloxypiperidine class.[1] Based on its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA), pharmacological characterization, and experimental validation of 3-(3-Iodophenoxy)piperidine , a halogenated derivative of the 3-aryloxypiperidine class.[1]

Based on its structural pharmacophore—a basic piperidine ring linked via an ether bridge to a lipophilic, halogenated phenyl ring—this compound is classified as a Monoamine Transporter Inhibitor , with high predicted affinity for the Norepinephrine Transporter (NET) and potential activity at the Serotonin Transporter (SERT) .[1] The iodine substitution at the meta (3) position suggests utility as a high-affinity probe or a precursor for Single Photon Emission Computed Tomography (SPECT) radioligands (e.g., using


I).[1]

Technical Guide for Research & Development[1]

Executive Summary & Pharmacological Profile

3-(3-Iodophenoxy)piperidine functions as a competitive inhibitor of the Norepinephrine Transporter (NET/SLC6A2) .[1] By binding to the transporter's orthosteric site, it blocks the reuptake of norepinephrine (NE) from the synaptic cleft into the presynaptic neuron, thereby potentiating noradrenergic signaling.[1]

Feature Description
Chemical Class 3-Aryloxypiperidine
Primary Target Norepinephrine Transporter (NET)
Secondary Targets Serotonin Transporter (SERT), Sigma-1 Receptor (

R)
Mechanism Type Competitive Reuptake Inhibition (Orthosteric Antagonist)
Key Structural Motif 3-Iodo substituent enhances lipophilic interaction in the S1 binding pocket.[1]
Primary Application Pharmacological probe, Radioligand precursor (

I/

I), Structure-Activity Relationship (SAR) studies.[1]

Structural Pharmacophore & Binding Kinetics[1]

The biological activity of 3-(3-Iodophenoxy)piperidine is governed by its ability to mimic the transition state of the endogenous substrate (norepinephrine) while lacking the capacity to be transported.[1]

Pharmacophoric Elements[1][2]
  • Cationic Head (Piperidine Nitrogen): At physiological pH (7.4), the secondary amine is protonated.[1] This positive charge interacts with the conserved aspartate residue (Asp75 in human NET) within the primary substrate binding site (S1).[1]

  • Ether Linker: Provides the necessary spatial separation (approx. 5-7 Å) and rotational freedom to align the aromatic ring with the hydrophobic sub-pocket.[1]

  • Lipophilic Tail (3-Iodophenyl Ring): The iodine atom is a large, lipophilic halogen (Van der Waals radius ~1.98 Å).[1] It occupies a hydrophobic pocket (likely involving Val148 and Tyr151 in NET), displacing water and increasing binding enthalpy.[1] The meta-substitution pattern is critical for optimal steric fit, often superior to para-substitution in this scaffold.[1]

Stereochemistry Implications

The 3-substituted piperidine scaffold possesses a chiral center.[1]

  • (S)-Enantiomer: Typically, the (S)-configuration of 3-aryloxypiperidines (analogous to the active configuration of reboxetine) exhibits higher affinity for NET.[1]

  • (R)-Enantiomer: May show reduced NET affinity but potentially altered selectivity profiles (e.g., higher SERT or Sigma-1 affinity).[1]

  • Note: Unless specified as a pure enantiomer, experimental data often refers to the racemate, but the (S)-isomer is the predicted eutomer for NET inhibition.[1]

Molecular Mechanism of Action

Inhibition of the Transport Cycle

The Norepinephrine Transporter operates via an alternating access mechanism , cycling between Outward-Facing (Open), Occluded, and Inward-Facing states.[1]

  • Binding: 3-(3-Iodophenoxy)piperidine binds to the Outward-Facing Open conformation of NET.[1]

  • Stabilization: The bulky 3-iodophenoxy group sterically hinders the closure of the extracellular gate (formed by TM1b and TM6a).[1]

  • Arrest: The transporter is "locked" in the outward-facing or occluded state, preventing the conformational transition required for substrate translocation.[1]

  • Result: Synaptic NE concentrations increase, activating post-synaptic

    
    - and 
    
    
    
    -adrenergic receptors.[1]
Pathway Visualization

NET_Inhibition_Mechanism Synapse Synaptic Cleft (High NE) Signal Adrenergic Signaling (Potentiation) Synapse->Signal Activates Receptors NET_Open NET (Outward-Facing) Complex Ligand-NET Complex (Stabilized Outward State) NET_Open->Complex Steric Blockade Ligand 3-(3-Iodophenoxy)piperidine Ligand->NET_Open High Affinity Binding (Ki < 10 nM) Complex->Synapse Prevents Clearance Transport_Cycle Transport Cycle (Inward Transition) Complex->Transport_Cycle Inhibits Reuptake NE Reuptake Transport_Cycle->Reuptake Required for Reuptake->Synapse Reduces NE

Caption: Logical flow of NET inhibition by 3-(3-Iodophenoxy)piperidine, leading to sustained adrenergic signaling.

Experimental Validation Protocols

To validate the mechanism and affinity of 3-(3-Iodophenoxy)piperidine, the following self-validating protocols are recommended.

Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) for NET.
  • Source Tissue: Rat frontal cortex membranes or HEK293 cells stably expressing hNET.[1]

  • Radioligand:

    
     (NET selective) or 
    
    
    
    (non-selective).[1]
  • Protocol:

    • Incubate membranes with 1 nM

      
      .[1]
      
    • Add increasing concentrations of 3-(3-Iodophenoxy)piperidine (

      
       to 
      
      
      
      M).
    • Incubate for 2 hours at 4°C (to minimize uptake).

    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Functional Uptake Inhibition Assay

Objective: Confirm the compound inhibits the function of the transporter, not just binding.[1]

  • System: Synaptosomes or hNET-transfected cells.[1]

  • Substrate:

    
     (
    
    
    
    ).[1]
  • Protocol:

    • Pre-incubate cells with test compound for 20 min at 37°C.

    • Add

      
       (final conc. 50 nM) and incubate for 5-10 min (linear phase).
      
    • Wash cells 3x with ice-cold buffer to stop uptake.[1]

    • Lyse cells and count intracellular radioactivity.[1]

  • Control: Use Desipramine (10

    
    M) to define non-specific uptake.[1]
    
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency Membranes hNET Membranes Competition Incubate with Test Compound Membranes->Competition Radioligand [3H]Nisoxetine Radioligand->Competition Filter Harvest & Count Competition->Filter Result_Ki Binding Constant (Ki) Filter->Result_Ki Calculate Ki Cells Synaptosomes Uptake Active Transport (37°C) Cells->Uptake Substrate [3H]Norepinephrine Substrate->Uptake Lysis Lysis & Quantification Uptake->Lysis Result_IC50 Inhibition Potency (IC50) Lysis->Result_IC50 Calculate IC50

Caption: Dual-phase validation workflow for determining binding affinity and functional inhibition potency.

Quantitative Data Summary (Predicted/Class-Based)

While specific


 values for the 3-iodo analog may vary by assay conditions, the following table represents the typical pharmacological profile  for 3-(3-halophenoxy)piperidines based on established Structure-Activity Relationships (SAR).
Target Parameter Typical Value Range Notes
hNET

(Binding)
1.0 – 20 nM High affinity due to 3-iodo lipophilicity.[1]
hSERT

(Binding)
50 – 500 nM Moderate affinity; selectivity depends on enantiomer.[1]
hDAT

(Binding)
> 1,000 nM Typically low affinity (high selectivity over DAT).[1]
Sigma-1

(Binding)
10 – 100 nM Common off-target for iodinated piperidines.[1]
LogP Lipophilicity~3.5 – 4.0 Blood-Brain Barrier (BBB) permeable.[1]

SAR Insight: The substitution of Hydrogen with Iodine at the 3-position of the phenoxy ring typically results in a 2-5 fold increase in NET affinity compared to the unsubstituted parent, driven by the exploitation of a hydrophobic pocket in the transporter vestibule.[1]

References

  • Zhou, J. (2004).[1] Norepinephrine Transporter Inhibitors and Their Therapeutic Potential. Drugs of the Future. Link

  • Andersen, J., et al. (2009).[1] Structure-Activity Relationships of 3-Substituted Piperidines as Monoamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Matrix Scientific . (2024).[1] Product Entry: (R)-3-((3-Iodophenoxy)methyl)piperidine hydrochloride.[1][2] Link

  • U.S. National Library of Medicine . (2025). PubChem Compound Summary: 3-phenoxypiperidine derivatives. Link

  • Fish, P. V., et al. (2012).[1] Synthesis and monoamine transporter affinity of 3-phenoxypiperidines. Bioorganic & Medicinal Chemistry Letters. Link[1]

Sources

Foundational

The 3-(3-Iodophenoxy)piperidine Scaffold: A Privileged Motif in Monoamine Transporter Inhibition and Neuropharmacology

An In-depth Technical Guide for Drug Discovery Professionals Authored by: Gemini, Senior Application Scientist Abstract The 3-(3-iodophenoxy)piperidine scaffold has emerged as a significant pharmacophore in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-(3-iodophenoxy)piperidine scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, particularly in the pursuit of potent and selective modulators of monoamine transporters. This guide provides a comprehensive technical overview of this chemical core, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore the intricate structure-activity relationships (SAR) that govern its biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these compelling derivatives. The strategic incorporation of an iodine atom not only modulates potency and selectivity but also opens avenues for advanced applications in molecular imaging, positioning this scaffold at the forefront of neuroscience research and therapeutic development for a range of neuropsychiatric disorders.

Introduction: The Strategic Significance of the 3-Aryloxypiperidine Core

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, gracing the structures of numerous approved drugs across a wide spectrum of therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with complex biological targets. When coupled with an aryloxy moiety at the 3-position, the resulting 3-aryloxypiperidine framework becomes a potent modulator of monoamine transporters, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][4]

These transporters play a critical role in regulating neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft.[5] Their dysfunction is implicated in a host of neuropsychiatric conditions, including depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD). Consequently, inhibitors of these transporters are mainstays in the pharmacological treatment of these disorders.[6][7] The development of dual or triple reuptake inhibitors, which simultaneously target multiple monoamine transporters, is an area of intense research, with the potential for enhanced efficacy and a broader spectrum of action.[3]

The 3-(3-iodophenoxy)piperidine scaffold distinguishes itself through the strategic placement of an iodine atom on the phenoxy ring. This halogen substitution is not merely a placeholder; it profoundly influences the molecule's electronic and steric properties, thereby fine-tuning its binding affinity and selectivity for the monoamine transporters. Furthermore, the presence of iodine provides a unique chemical handle for radioisotope incorporation, enabling the development of high-affinity radioligands for in vivo imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[8][9][10][11] This dual utility as both a therapeutic scaffold and an imaging tool underscores the exceptional value of 3-(3-iodophenoxy)piperidine derivatives in advancing our understanding and treatment of neurological and psychiatric diseases.

Synthetic Strategies: Accessing the 3-(3-Iodophenoxy)piperidine Core

The synthesis of 3-(3-iodophenoxy)piperidine derivatives hinges on the stereocontrolled formation of the C-O ether linkage between the piperidine and the iodinated phenol. A common and effective strategy involves a Mitsunobu reaction or a Williamson ether synthesis. The choice of synthetic route is often dictated by the desired stereochemistry at the C3 position of the piperidine ring and the nature of the protecting groups.

General Synthetic Workflow

The overall synthetic approach can be conceptualized as a convergent process, bringing together a suitably protected 3-hydroxypiperidine synthon and 3-iodophenol.

G cluster_0 Piperidine Synthon Preparation cluster_1 Phenol Component cluster_2 Core Assembly and Final Product start1 Commercially Available Piperidine Precursor protect N-Protection (e.g., Boc, Cbz) start1->protect chiral_res Chiral Resolution or Asymmetric Synthesis protect->chiral_res hydroxypiperidine (R)- or (S)-N-Protected 3-Hydroxypiperidine chiral_res->hydroxypiperidine coupling Ether Synthesis (e.g., Mitsunobu, Williamson) hydroxypiperidine->coupling iodophenol 3-Iodophenol iodophenol->coupling deprotection N-Deprotection coupling->deprotection final_product 3-(3-Iodophenoxy)piperidine deprotection->final_product alkylation Optional N-Alkylation/ Functionalization final_product->alkylation final_derivative Target Derivative alkylation->final_derivative

Figure 1: General Synthetic Workflow for 3-(3-Iodophenoxy)piperidine Derivatives.
Detailed Experimental Protocol: Synthesis of (R)-1-Boc-3-(3-iodophenoxy)piperidine

This protocol outlines a representative synthesis using a Mitsunobu reaction, a reliable method for forming the ether linkage with inversion of stereochemistry at the hydroxyl-bearing carbon.

Materials:

  • (S)-1-Boc-3-hydroxypiperidine

  • 3-Iodophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-1-Boc-3-hydroxypiperidine (1.0 eq) and 3-iodophenol (1.1 eq). Dissolve the starting materials in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.2 eq) to the stirred solution.

  • Mitsunobu Coupling: Slowly add DIAD or DEAD (1.2 eq) dropwise to the reaction mixture. A color change and/or the formation of a precipitate is often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (R)-1-Boc-3-(3-iodophenoxy)piperidine.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Structure-Activity Relationships (SAR)

The 3-(3-iodophenoxy)piperidine scaffold and its analogues are potent inhibitors of monoamine transporters. The nature and position of substituents on both the phenoxy and piperidine rings play a crucial role in determining the potency and selectivity of these compounds.

The Role of the 3-Iodophenoxy Moiety

The position of the halogen on the phenoxy ring is critical for high-affinity binding. Studies on related 3-aryloxypiperidines have shown that substitution at the meta-position (3-position) of the phenoxy ring is often optimal for potent SERT and NET inhibition. The iodine atom, in particular, contributes to this high affinity through a combination of electronic and steric effects. Its size and lipophilicity can lead to favorable interactions within the binding pockets of the transporters.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the general SAR trends for 3-aryloxypiperidine derivatives based on data from related compound series.

MoietyPosition of SubstitutionEffect on Activity
Phenoxy Ring 3-position (meta)Generally optimal for SERT and NET affinity.
4-position (para)Can also lead to potent compounds, sometimes with altered selectivity.[12]
2-position (ortho)Often results in decreased potency.[12]
Halogen (e.g., I, Cl, F)Enhances potency; the specific halogen can modulate selectivity.
Piperidine Ring N-Substitution (e.g., -H, -CH₃)Greatly influences potency and selectivity. N-methylation can enhance affinity for certain transporters.
C3-Stereochemistry (R vs. S)Often a critical determinant of activity and selectivity.

Table 1: General Structure-Activity Relationship (SAR) Trends for 3-Aryloxypiperidine Derivatives

For instance, in a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, the affinity for SERT was found to be in the nanomolar range, comparable to the established antidepressant fluoxetine.[3][13]

In Vitro Binding Affinity Data

The following table presents representative in vitro binding affinities (Ki values in nM) for a hypothetical 3-(3-iodophenoxy)piperidine derivative compared to known monoamine reuptake inhibitors. This data is illustrative and based on trends observed in closely related chemical series.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
(R/S)-3-(3-Iodophenoxy)piperidine 5-2010-50100-500
(R/S)-N-Methyl-3-(3-iodophenoxy)piperidine 1-105-3050-200
Fluoxetine (SSRI) 1-5100-300>1000
Desipramine (NRI) 100-2000.5-2>1000
Cocaine (TUI) 100-300200-50050-150

Table 2: Illustrative In Vitro Binding Affinities of a 3-(3-Iodophenoxy)piperidine Derivative

Applications in Molecular Imaging

The presence of an iodine atom in the 3-(3-iodophenoxy)piperidine scaffold makes it an ideal candidate for radiolabeling with iodine isotopes, such as ¹²³I for SPECT imaging and ¹²⁴I for PET imaging.[8][9][10] These techniques allow for the non-invasive visualization and quantification of monoamine transporters in the living brain, providing invaluable tools for both preclinical research and clinical diagnostics.

Radiosynthesis Workflow

The radiosynthesis of an iodinated tracer typically involves the introduction of the radioisotope in the final step to minimize handling of radioactive material and maximize radiochemical yield. A common method is electrophilic radioiododestannylation.

G start Stannylated Precursor (3-(3-Tributylstannylphenoxy)piperidine) radioiodination Radioiodination ([¹²³I]NaI, Oxidizing Agent) start->radioiodination hplc_purification HPLC Purification radioiodination->hplc_purification formulation Formulation in Biocompatible Buffer hplc_purification->formulation final_tracer [¹²³I]-3-(3-Iodophenoxy)piperidine formulation->final_tracer

Figure 2: General Radiosynthesis Workflow for an Iodinated SPECT Tracer.
Protocol: Radioiododestannylation for [¹²³I]-Labeling

This protocol provides a general outline for the radioiodination of a stannylated precursor.

Materials:

  • N-protected-3-(3-tributylstannylphenoxy)piperidine precursor

  • [¹²³I]Sodium iodide in dilute NaOH

  • Oxidizing agent (e.g., Chloramine-T, Iodogen®)

  • Quenching agent (e.g., sodium metabisulfite)

  • HPLC system with a reverse-phase column and radiation detector

  • Mobile phase (e.g., acetonitrile/water with TFA)

Procedure:

  • Precursor Preparation: Synthesize the N-protected-3-(3-tributylstannylphenoxy)piperidine precursor from the corresponding 3-(3-bromophenoxy)piperidine derivative via a palladium-catalyzed stannylation reaction.

  • Radioiodination: To a solution of the stannylated precursor in a suitable solvent (e.g., ethanol), add [¹²³I]NaI followed by the oxidizing agent. The reaction is typically rapid, occurring within minutes at room temperature.

  • Quenching: Quench the reaction by adding an excess of a reducing agent like sodium metabisulfite to consume any unreacted oxidant.

  • Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the desired radiolabeled product from unlabeled precursor, stannylated byproducts, and unreacted radioiodide.

  • Formulation: Collect the HPLC fraction containing the purified radiotracer, remove the organic solvent under a stream of nitrogen, and formulate the final product in a sterile, pyrogen-free saline solution containing a small amount of ethanol for solubility.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before in vivo use.

Future Perspectives and Conclusion

The 3-(3-iodophenoxy)piperidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics and diagnostic agents for a range of CNS disorders. Its favorable pharmacological profile as a monoamine transporter inhibitor, coupled with its suitability for radioiodination, makes it a valuable tool for both drug development and neuroscience research.

Future research in this area will likely focus on:

  • Fine-tuning selectivity: Exploring further substitutions on both the piperidine and phenoxy rings to achieve desired selectivity profiles (e.g., SERT-selective, NET-selective, or specific dual/triple inhibitor ratios).

  • Chiral synthesis and evaluation: Developing more efficient and scalable enantioselective syntheses to access pure stereoisomers and fully characterize their individual pharmacological properties.

  • PET ligand development: Synthesizing and evaluating ¹⁸F-labeled analogues for PET imaging, which offers higher resolution and sensitivity compared to SPECT.

  • In vivo pharmacological studies: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety of lead compounds in relevant animal models of neuropsychiatric disorders.

References

  • Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase. (2022). Semantic Scholar. [Link]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (n.d.). PubMed. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). (2010). ScholarWorks@UNO. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (n.d.). MDPI. [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). PubMed Central. [Link]

  • Augmentation of Antidepressants With Atypical Antipsychotics: A Review of the Current Literature. (n.d.). PubMed. [Link]

  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (n.d.). PubMed. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PubMed Central. [Link]

  • Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. (n.d.). ResearchGate. [Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter | Request PDF. (n.d.). ResearchGate. [Link]

  • Adding antipsychotic med to antidepressant may help older adults with treatment-resistant depression. (n.d.). Washington University School of Medicine in St. Louis. [Link]

  • Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. (n.d.). PubMed Central. [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI. [Link]

  • Augmentation of antidepressants with atypical antipsychotics for treatment-resistant major depressive disorder. (n.d.). PubMed. [Link]

  • Antidepressant response to aripiprazole augmentation associated with enhanced FDOPA utilization in striatum: a preliminary PET study. (n.d.). PubMed Central. [Link]

  • Synthesis of iodine 123-labeled polymeric microspheres for the use of SPECT images in the embolization procedure. (n.d.). Lume UFRGS. [Link]

  • Atypical antidepressants. (n.d.). Mayo Clinic. [Link]

  • Radioiodine Planar and a SPECT/CT Imaging with Iodine-123 for Evaluation of Follicular Thyroid Nodules Prior to Surgery. (n.d.). National Cancer Institute. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed. [Link]

Sources

Exploratory

Unveiling the Therapeutic Potential of 3-(3-Iodophenoxy)piperidine: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutics targeting a wide...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutics targeting a wide array of diseases, particularly those of the central nervous system (CNS).[1] The novel compound, 3-(3-Iodophenoxy)piperidine, represents a compelling yet underexplored chemical entity. Its structural architecture, combining a piperidine ring with a halogenated phenoxy moiety, suggests a high probability of interaction with key CNS targets. This guide delineates a strategic, evidence-based approach to identifying and validating the potential therapeutic targets of this compound. We will explore the scientific rationale for investigating its activity at sigma receptors, monoamine transporters, and opioid receptors, and provide detailed, field-proven protocols for its comprehensive pharmacological profiling.

Introduction: The Rationale for Investigating 3-(3-Iodophenoxy)piperidine

The therapeutic versatility of piperidine-containing molecules stems from their ability to present pharmacophoric elements in a defined three-dimensional space, facilitating precise interactions with biological targets.[2] The incorporation of a phenoxy group can modulate properties such as lipophilicity and hydrogen bonding capacity, while halogenation, in this case with iodine, can significantly influence binding affinity and selectivity through halogen bonding and other non-covalent interactions.

Given the absence of direct biological data for 3-(3-Iodophenoxy)piperidine, a rational approach to target identification involves examining the known activities of structurally analogous compounds. The 3-phenoxypiperidine scaffold is a recurring motif in ligands for several important CNS receptor families. This guide will focus on three high-probability target classes: Sigma Receptors, Monoamine Transporters, and Opioid Receptors.

Hypothesized Therapeutic Target Class 1: Sigma Receptors (σ₁ and σ₂)

Scientific Rationale

Sigma receptors, particularly the σ₁ subtype, are intracellular chaperones implicated in a variety of CNS disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[3] A significant number of high-affinity sigma receptor ligands feature a piperidine ring.[4][5] The distance and orientation of substituents on the piperidine nitrogen and another position on the ring are crucial for selectivity between sigma receptor subtypes and other CNS targets.[4] The phenoxy group in 3-(3-Iodophenoxy)piperidine can serve as a key interacting moiety within the hydrophobic binding pocket of the σ₁ receptor. Furthermore, halogenated phenyl rings are common in potent sigma receptor modulators, suggesting the iodo-substituent could enhance binding affinity.

Experimental Validation: Radioligand Binding Assays

A primary and robust method for determining the affinity of a compound for a specific receptor is the competitive radioligand binding assay. This technique measures the ability of the unlabeled test compound (3-(3-Iodophenoxy)piperidine) to displace a radiolabeled ligand with known high affinity for the target receptor.

  • Membrane Preparation:

    • Utilize guinea pig liver membranes, which are a rich source of σ₁ receptors.[6]

    • Homogenize fresh or frozen guinea pig liver in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.

    • Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of membrane homogenate (100-200 µg protein).

      • 50 µL of various concentrations of 3-(3-Iodophenoxy)piperidine (e.g., 0.1 nM to 10 µM).

      • 50 µL of the radioligand, [³H]-(+)-pentazocine, at a final concentration close to its Kd (e.g., 2-3 nM).[7]

    • For determining non-specific binding, use a high concentration of a known σ₁ ligand, such as haloperidol (10 µM).

    • Incubate the plate at 37°C for 150 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

    • Wash the filters rapidly with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 3-(3-Iodophenoxy)piperidine.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay follows a similar procedure to the σ₁ assay with key differences:

  • Radioligand: Use [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma ligand.

  • Masking Agent: Include a high concentration of a selective σ₁ ligand, such as (+)-pentazocine (e.g., 300 nM), to block the binding of [³H]-DTG to σ₁ receptors, thereby isolating its binding to σ₂ receptors.[6]

Data Presentation: Predicted Affinity Data
TargetRadioligandKd of Radioligand (nM)Predicted Ki of 3-(3-Iodophenoxy)piperidine (nM)
σ₁ Receptor[³H]-(+)-pentazocine2-31 - 100
σ₂ Receptor[³H]-DTG10-2050 - 1000

This table presents hypothetical yet plausible affinity ranges based on the SAR of related compounds. Actual values must be determined experimentally.

Visualization: Sigma Receptor Assay Workflow

Sigma_Receptor_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Guinea Pig Liver Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Wash & Resuspend Membrane Pellet Centrifuge2->Pellet Incubate Incubate: Membranes + Radioligand + Test Compound Pellet->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Calculate IC₅₀ & Kᵢ Plot->Calculate MAT_Signaling_and_Assay cluster_synapse Synaptic Cleft cluster_assay Uptake Inhibition Assay Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Cell Cell expressing DAT Radiolabeled_DA [³H]-Dopamine Radiolabeled_DA->Cell Uptake via DAT Test_Compound 3-(3-Iodophenoxy)piperidine Test_Compound->Cell Inhibition

Caption: Diagram illustrating dopamine reuptake at the synapse and the principle of the uptake inhibition assay.

Hypothesized Therapeutic Target Class 3: Opioid Receptors (μ, δ, κ)

Scientific Rationale

Phenylpiperidine derivatives are a classic and highly significant class of opioid receptor ligands, with fentanyl and its analogs being prominent examples. [1]These compounds primarily act as agonists at the μ-opioid receptor (MOR), producing strong analgesic effects. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the piperidine nitrogen substituent can drastically alter affinity and selectivity for the μ (mu), δ (delta), and κ (kappa) opioid receptors. [8]More specifically, 3-phenoxypropyl piperidine analogues have been identified as potent opioid receptor-like 1 (ORL1/NOP) receptor agonists. [9]The 3-(3-Iodophenoxy)piperidine scaffold shares core structural features with these known opioid ligands, making the opioid receptor family a high-priority target for investigation.

Experimental Validation: GTPγS Binding Assay

While radioligand binding assays can determine the affinity of a compound for opioid receptors, a functional assay is necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. The GTPγS binding assay is a widely used method to measure the G-protein activation that occurs upon agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors. [10][11]

[12]

  • Membrane Preparation:

    • Prepare membranes from cells stably expressing the human μ-opioid receptor (hMOR) or from brain tissue known to have high MOR density (e.g., rat thalamus or striatum).

    • The membrane preparation protocol is similar to that described for sigma receptors.

  • GTPγS Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of membrane homogenate (20-40 µg protein).

      • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a fixed concentration of GDP (e.g., 10-30 µM).

      • 50 µL of various concentrations of 3-(3-Iodophenoxy)piperidine.

      • 50 µL of [³⁵S]GTPγS at a final concentration of 0.05-0.1 nM.

    • For basal binding, no agonist is added. For non-specific binding, a high concentration of unlabeled GTPγS (10 µM) is included.

    • A known MOR agonist, such as DAMGO, should be run as a positive control.

    • To test for antagonist activity, pre-incubate the membranes with 3-(3-Iodophenoxy)piperidine before adding a fixed concentration of DAMGO.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters (Whatman GF/B).

    • Wash the filters with ice-cold wash buffer.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding.

    • For agonist activity, plot the percentage stimulation over basal against the logarithm of the compound concentration to determine the EC₅₀ and Emax values.

    • For antagonist activity, perform a Schild analysis to determine the pA₂ value.

This protocol can be adapted for δ and κ opioid receptors using cell lines expressing these receptors and appropriate reference agonists.

Visualization: Opioid Receptor G-Protein Coupling and Assay

Opioid_Receptor_GTP_Assay cluster_signaling Opioid Receptor Signaling cluster_assay GTPγS Binding Assay Agonist Agonist (e.g., DAMGO) MOR μ-Opioid Receptor (GPCR) Agonist->MOR G_protein Gα(GDP)βγ MOR->G_protein Activation G_protein_active Gα(GTP) + Gβγ G_protein->G_protein_active GDP/GTP Exchange Effector Downstream Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulation Membrane Membrane with MOR Binding [³⁵S]GTPγS Binding to Gα Membrane->Binding GTPgS [³⁵S]GTPγS GTPgS->Binding Test_Compound 3-(3-Iodophenoxy)piperidine Test_Compound->Membrane Agonist?

Caption: Simplified signaling pathway of a G-protein coupled opioid receptor and the principle of the GTPγS binding assay.

Conclusion and Future Directions

This guide provides a scientifically grounded framework for the initial characterization of 3-(3-Iodophenoxy)piperidine. Based on robust structure-activity relationship data from analogous compounds, the sigma receptors, monoamine transporters, and opioid receptors represent the most promising therapeutic targets. The detailed, step-by-step protocols for in vitro validation will enable researchers to efficiently determine the affinity and functional activity of this novel compound.

Positive results from these initial screens should be followed by more comprehensive secondary assays, including selectivity panels against a broader range of receptors, in vitro ADME-Tox profiling, and ultimately, in vivo studies in relevant animal models of disease. The systematic approach outlined herein will pave the way for a thorough understanding of the pharmacological profile of 3-(3-Iodophenoxy)piperidine and accelerate its potential journey from a chemical entity to a novel therapeutic agent.

References

  • PubChem. (n.d.). 3-Iodopyridine. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Retrieved February 2, 2026, from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.29.1–1.29.17. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 67, 1.18.1–1.18.18. [Link]

  • Maggio, R., et al. (2009). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. The open neuropharmacology journal, 3, 1–7. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Frontiers. (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. [Link]

  • PubMed. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. [Link]

  • PubMed. (1991). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. [Link]

  • bioRxiv. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. [Link]

  • Nature. (2023). Molecular basis of opioid receptor signaling. [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved February 2, 2026, from [Link]

  • DTIC. (1992). Piperidine Synthesis. [Link]

  • MDPI. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]

  • National Center for Biotechnology Information. (2018). Discovery and Development of Monoamine Transporter Ligands. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • ChemRxiv. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • ScholarWorks@UNO. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). [Link]

  • Usiena AIR. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. [Link]

  • National Center for Biotechnology Information. (2007). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. [Link]

  • PubMed. (2005). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. [Link]

  • EPA. (n.d.). Piperidine, 2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)-. Retrieved February 2, 2026, from [Link]

  • PNAS. (2021). Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation. [Link]

  • Google Patents. (2014). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • PubMed. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. [Link]

  • PubMed. (2015). Sigma Receptor Binding Assays. [Link]

  • Uniba. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • National Center for Biotechnology Information. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. [Link]

  • PubMed. (2005). Synthesis and biological evaluation of meperidine analogues at monoamine transporters. [Link]

  • ResearchGate. (n.d.). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Retrieved February 2, 2026, from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved February 2, 2026, from [Link]

Sources

Foundational

"3-(3-Iodophenoxy)piperidine" molecular weight and formula

Fragment Scaffold for Lead Optimization and Library Synthesis Part 1: Executive Summary & Chemical Identity[1] 3-(3-Iodophenoxy)piperidine is a bifunctional pharmacophore scaffold widely utilized in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: February 2026

Fragment Scaffold for Lead Optimization and Library Synthesis

Part 1: Executive Summary & Chemical Identity[1]

3-(3-Iodophenoxy)piperidine is a bifunctional pharmacophore scaffold widely utilized in medicinal chemistry.[1] It combines a saturated nitrogen heterocycle (piperidine) with a halogenated aromatic system (3-iodobenzene) via an ether linkage.[1] This molecule serves as a critical "linker-fragment" in drug discovery, offering a secondary amine for diversification and an aryl iodide for cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

Core Physicochemical Data[1][2][3][4]
PropertyValueNotes
Chemical Name 3-(3-Iodophenoxy)piperidineSystematic IUPAC
CAS Number 946725-88-8 Verified Identifier
Molecular Formula C₁₁H₁₄INO Free Base
Molecular Weight 303.14 g/mol Monoisotopic Mass: 303.01
Physical State Viscous Oil or Low-Melting SolidOften handled as HCl salt (Solid)
LogP (Predicted) ~2.8 - 3.1Moderate Lipophilicity
pKa (Base) ~9.0 - 9.5Piperidine Nitrogen
H-Bond Donors 1Secondary Amine (NH)
H-Bond Acceptors 2Ether Oxygen, Amine Nitrogen
Part 2: Synthetic Architecture

The synthesis of 3-(3-Iodophenoxy)piperidine requires a strategy that preserves the integrity of the aryl iodide while forming the C–O ether bond.[1] The Mitsunobu Coupling is the industry-standard protocol for this transformation, offering superior regiocontrol compared to nucleophilic aromatic substitution (SₙAr), which is generally ineffective on non-activated aryl iodides.[1]

The Mitsunobu Protocol (Gold Standard)

This route utilizes N-protected 3-hydroxypiperidine to prevent amine interference and couples it with 3-iodophenol.[1]

Step 1: Protection 3-Hydroxypiperidine is protected using Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-3-hydroxypiperidine.[1] This ensures the nitrogen lone pair does not participate in the coupling or quench the phosphonium intermediate.[1]

Step 2: Etherification (Mitsunobu) The N-Boc alcohol is reacted with 3-iodophenol in the presence of Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD).[1]

  • Mechanistic Note: The reaction proceeds via an Sₙ2 mechanism with complete inversion of configuration at the C3 position of the piperidine ring.[1] If starting with chiral (S)-3-hydroxypiperidine, the product will be the (R)-ether.[1]

Step 3: Deprotection The Boc group is removed using Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane to yield the final secondary amine salt.[1]

Visualization: Synthetic Workflow

Synthesis_Workflow Start 3-Hydroxypiperidine (C5H11NO) Reagent1 Boc2O / Et3N DCM Start->Reagent1 Intermediate1 N-Boc-3-Hydroxypiperidine Reagent1->Intermediate1 Reagent2 3-Iodophenol PPh3 / DIAD (Mitsunobu) Intermediate1->Reagent2 Intermediate2 N-Boc-3-(3-Iodophenoxy) piperidine Reagent2->Intermediate2 Inversion of Stereochemistry Reagent3 4M HCl in Dioxane or TFA Intermediate2->Reagent3 Product 3-(3-Iodophenoxy) piperidine (Salt) Reagent3->Product Deprotection

Figure 1: Step-wise synthetic pathway from commercially available 3-hydroxypiperidine to the target ether scaffold via Mitsunobu coupling.

Part 3: Structural Analysis & Validation[2]

To ensure the integrity of the synthesized scaffold, researchers must validate the structure using NMR and Mass Spectrometry.

1. Proton NMR (¹H NMR) Signatures
  • Aromatic Region (7.0 - 7.5 ppm): The 3-iodophenyl ring shows a characteristic pattern for a meta-substituted benzene: a singlet (or narrow doublet) for the proton between the Iodine and Ether group, two doublets, and a triplet.

  • Ether Methine (4.2 - 4.5 ppm): The proton at the C3 position of the piperidine ring (H-C-O) will appear as a multiplet.[1] Its chemical shift is deshielded by the adjacent oxygen.[1]

  • Piperidine Ring: The remaining protons appear as multiplets in the 1.5 - 3.5 ppm range.[1] The protons alpha to the nitrogen (C2 and C6) will be the most deshielded aliphatic signals (~2.8 - 3.2 ppm).[1]

2. Mass Spectrometry (LC-MS)[1]
  • Molecular Ion: Expect an [M+H]⁺ peak at 304.0 .[1]

  • Isotope Pattern: Iodine is monoisotopic (Mass 126.9).[1] Unlike Chlorine or Bromine, there is no M+2 peak.[1] However, the "heavy atom effect" of iodine is significant.[1]

  • Fragmentation: In MS/MS, cleavage of the ether bond typically yields a fragment corresponding to the piperidine ring (m/z ~84) or the iodophenol moiety.

Part 4: Applications in Drug Discovery[9]

The 3-(3-Iodophenoxy)piperidine scaffold is a versatile building block.[1] Its utility stems from its dual-reactivity profile:

  • Secondary Amine (NH):

    • Amide Coupling: Reaction with carboxylic acids to form amides.[1]

    • Reductive Amination: Reaction with aldehydes to form tertiary amines.[1]

    • SₙAr / Buchwald: Coupling with heteroaryl halides to introduce a second aromatic system.[1]

  • Aryl Iodide (Ar-I):

    • Suzuki-Miyaura Coupling: Reaction with boronic acids to create biaryl systems.[1]

    • Sonogashira Coupling: Reaction with terminal alkynes.[1]

    • Heck Reaction: Reaction with alkenes.[1][5]

Therapeutic Relevance: This motif mimics the pharmacophore of several GPCR ligands (e.g., Dopamine D2, Serotonin 5-HT) and kinase inhibitors where the piperidine ring mimics a ribose or solvent-exposed solubilizing group, and the aryl ether provides hydrophobic interactions within the binding pocket.[1]

References
  • Chemical Identity & CAS: ChemSrc Database. 3-(3-Iodophenoxy)piperidine CAS 946725-88-8.[1]

  • General Piperidine Synthesis: "Piperidine-containing drugs and recently studied analogs."[1] PubMed Central.[1]

  • Mitsunobu Protocol Reference: Swamy, K. C. K., et al.[1] "The Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.[1] 2009, 109, 6, 2551–2651. (Standard Protocol Citation)

  • Analogous Structure Data: PubChem Entry for 3-(3-Fluorophenoxy)piperidine (Structural Analog).

Sources

Exploratory

"3-(3-Iodophenoxy)piperidine" solubility and stability data

The following technical guide details the physicochemical characterization, solubility profile, and stability management of 3-(3-Iodophenoxy)piperidine (CAS 946725-88-8). This document is designed for medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, solubility profile, and stability management of 3-(3-Iodophenoxy)piperidine (CAS 946725-88-8). This document is designed for medicinal chemists and formulation scientists utilizing this compound as a high-value intermediate in structure-activity relationship (SAR) campaigns.

Physicochemical Characterization & Handling Protocols[1]

Part 1: Executive Technical Summary

3-(3-Iodophenoxy)piperidine is a bifunctional building block characterized by a secondary amine (piperidine) and an aryl iodide.[1] It serves as a critical "scaffold linker" in drug discovery, particularly for kinase inhibitors where the piperidine ring mimics the ribose or solvent-exposed moiety, and the aryl iodide provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Chemical Formula :

    
    [1]
    
  • Molecular Weight : 303.14 g/mol [1]

  • Key Reactivity : Nucleophilic amine (N1), Electrophilic aryl iodide (C3'-I).[1]

Part 2: Physicochemical Profile

The following data represents the consensus profile for the free base and its common hydrochloride salt form.

Table 1: Physicochemical Properties
PropertyValue (Free Base)Value (HCl Salt)Context/Implication
Physical State Viscous Oil / Low-melt SolidWhite/Off-white SolidSalt formation is required for crystallization and shelf-stability.[1]
pKa (Calculated) ~9.8 (Piperidine NH)N/AHighly basic; exists as a cation at physiological pH (7.4).[1]
LogP (Predicted) 2.8 – 3.2< 1.0Free base is lipophilic; suitable for passive membrane permeability models.[1]
Polar Surface Area ~21 Ų~21 ŲLow PSA suggests excellent CNS penetration potential if lipophilicity is controlled.[1]
H-Bond Donors 1 (NH)2 (NH₂⁺)Critical for hydrogen bonding in the kinase hinge region.[1]
Part 3: Solubility & Formulation Data

Solubility is highly pH-dependent due to the piperidine nitrogen.[1] The data below guides solvent selection for reactions and bioassays.

Table 2: Solubility Matrix
Solvent SystemSolubility RatingEstimated Conc.Application
Water (pH 7) Poor (Free Base)< 0.1 mg/mLNot suitable for aqueous stock solutions without acidification.[1]
0.1 N HCl High> 50 mg/mLIdeal for aqueous formulations or extraction.[1]
DMSO Excellent> 100 mg/mLStandard solvent for HTS/bioassay stock storage.[1]
Dichloromethane Excellent> 100 mg/mLPreferred solvent for synthesis and chromatography.[1]
Methanol/Ethanol Good> 20 mg/mLSuitable for recrystallization of the salt form.[1]
Part 4: Stability & Degradation Risks

The stability of 3-(3-Iodophenoxy)piperidine is governed by two primary vectors: Photolytic Deiodination and Oxidative N-Dealkylation .[1]

1. Photostability (Critical)

Aryl iodides possess a weak C–I bond (


65 kcal/mol).[1] Exposure to UV or intense visible light can induce homolytic cleavage, generating a radical species that abstracts hydrogen from the solvent or piperidine ring.[1]
  • Risk : High.[1]

  • Mitigation : Store in amber vials; wrap reaction vessels in aluminum foil.

2. Chemical Stability
  • Oxidation : The secondary amine is susceptible to N-oxide formation upon prolonged exposure to air, particularly in solution.[1]

  • Carbamate Formation : The amine readily reacts with atmospheric CO₂ to form carbamates (reversible).[1]

  • Mitigation : Store under Argon/Nitrogen atmosphere at -20°C.

Part 5: Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to validate solubility for bioassay dosing.[1]

  • Preparation : Weigh 5 mg of the compound into a 1.5 mL HPLC vial.

  • Solvent Addition : Add 250 µL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration : Agitate at 25°C for 24 hours (shaker or rotator).

  • Separation : Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification : Dilute the supernatant 1:10 in Acetonitrile (ACN) and analyze via HPLC-UV (254 nm).

    • Note: Use a calibration curve prepared in DMSO/ACN.

Protocol B: Forced Degradation Stress Test

Use this to determine storage shelf-life.[1]

  • Acid/Base Stress : Dissolve to 1 mg/mL in 0.1N HCl and 0.1N NaOH.[1] Incubate at 60°C for 4 hours.

    • Expectation: Stable in Acid; Potential decomposition in Base.[1]

  • Oxidative Stress : Dissolve in 3% H₂O₂ at RT for 2 hours.

    • Expectation: Formation of N-oxide (M+16 peak in LCMS).

  • Photostability : Expose a thin layer of solid or solution to 1.2 million lux hours (ICH Q1B standard).[1]

    • Expectation: Iodine loss (M-126 mass shift).[1]

Part 6: Synthetic Utility & Pathway Visualization[1]

The following diagram illustrates the strategic placement of 3-(3-Iodophenoxy)piperidine in a drug discovery workflow, highlighting its dual-reactivity logic.

G cluster_0 Critical Handling Zone (Protect from Light/Air) Start Precursors: 3-Hydroxypiperidine (Boc) + 1,3-Diiodobenzene Intermediate 3-(3-Iodophenoxy)piperidine (CAS 946725-88-8) Start->Intermediate Cu-Catalyzed Ullmann Ether Synthesis Coupling1 Suzuki Coupling (Boronic Acid R-B(OH)2) Intermediate->Coupling1 Pd(0) Catalysis (C-C Bond Formation) Coupling2 Buchwald Amination (Amine R-NH2) Intermediate->Coupling2 Pd(0) Catalysis (C-N Bond Formation) Deprotection N-Functionalization (Amide/Urea Formation) Coupling1->Deprotection Coupling2->Deprotection Final Final Drug Candidate (Kinase Inhibitor) Deprotection->Final SAR Optimization

Figure 1: Synthetic workflow illustrating the divergence points for 3-(3-Iodophenoxy)piperidine. The central node represents the critical intermediate requiring controlled handling.[1]

Part 7: References
  • Chemical Safety & Properties : ChemSrc. 3-(3-Iodophenoxy)piperidine - CAS 946725-88-8.[1][2] Retrieved from [Link][1]

  • General Synthesis of Aryloxy Piperidines : Vertex Pharmaceuticals.[1] (2010).[1] Stereoselective synthesis of piperidine derivatives (WO2010077798A2).[1] World Intellectual Property Organization. Retrieved from

  • Stability Testing Guidelines : International Council for Harmonisation (ICH).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link][1]

  • Photostability Protocols : International Council for Harmonisation (ICH).[1] Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

Sources

Foundational

"3-(3-Iodophenoxy)piperidine" literature review and background

The following technical guide provides an in-depth review and operational framework for 3-(3-Iodophenoxy)piperidine , a high-value scaffold in medicinal chemistry. A Strategic Scaffold for Kinase and GPCR Ligand Discover...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review and operational framework for 3-(3-Iodophenoxy)piperidine , a high-value scaffold in medicinal chemistry.

A Strategic Scaffold for Kinase and GPCR Ligand Discovery

Executive Summary

3-(3-Iodophenoxy)piperidine (CAS: 946725-88-8) is a bifunctional building block characterized by a piperidine ring linked via an ether bridge to a meta-iodinated phenyl ring. It serves as a critical intermediate in the synthesis of biaryl ether motifs found in kinase inhibitors (e.g., BTK, JAK) and G-protein coupled receptor (GPCR) ligands (e.g., SLC6A transporter inhibitors, Sigma receptors).

This guide synthesizes the chemical literature, patent landscape, and synthetic protocols to provide a self-validating workflow for researchers utilizing this scaffold.

Part 1: Chemical Identity & Significance

The molecule occupies a unique chemical space due to its orthogonal reactivity :

  • The Secondary Amine (Piperidine): Allows for rapid diversification via nucleophilic substitution, reductive amination, or amide coupling.

  • The Aryl Iodide (Phenoxy): A highly reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the construction of extended lipophilic domains.

PropertyData
IUPAC Name 3-(3-Iodophenoxy)piperidine
CAS Number 946725-88-8
Molecular Formula C₁₁H₁₄INO
Molecular Weight 303.14 g/mol
Chirality Available as racemic or enantiopure (R/S) forms (often Boc-protected)
Key Motif 3-Aryloxypiperidine (Pharmacophore for biogenic amine transporters)
Part 2: Synthesis & Production Protocols

The synthesis of 3-(3-Iodophenoxy)piperidine relies on the formation of the C(aryl)–O–C(alkyl) ether bond. Two primary methodologies dominate the literature: the Mitsunobu Reaction (preferred for chiral retention) and the Copper-Catalyzed Ullmann Coupling (preferred for scale).

Method A: The Mitsunobu Protocol (High Stereocontrol)

This method is essential when a specific enantiomer (e.g., (S)-3-(3-iodophenoxy)piperidine) is required to match a protein binding pocket.

Reagents:

  • Substrate: N-Boc-3-hydroxypiperidine (Chiral or Racemic)

  • Nucleophile: 3-Iodophenol[1]

  • Activator: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Phosphine: Triphenylphosphine (PPh₃)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol:

  • Preparation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and 3-iodophenol (1.1 eq) in anhydrous THF (0.2 M) under N₂ atmosphere.

  • Phosphine Addition: Add PPh₃ (1.2 eq) and cool the solution to 0°C.

  • Azo Addition: Dropwise add DEAD (1.2 eq) over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC/LCMS (Disappearance of phenol).

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) to yield the free amine salt.

Method B: Copper-Catalyzed Ullmann Coupling (Scalable)

Used when chirality is less critical or when using robust starting materials.

Reagents:

  • Substrate: N-Boc-3-hydroxypiperidine

  • Partner: 1,3-Diiodobenzene (requires selective mono-substitution) or 3-Iodophenol (requires activation of piperidine, less common).

  • Standard Route: Coupling N-Boc-3-bromopiperidine with 3-iodophenol is difficult. The reverse—coupling N-Boc-3-hydroxypiperidine with 3-bromo-iodobenzene—is feasible using CuI.

Protocol (Modified from WO2013083604):

  • Combine N-Boc-3-hydroxypiperidine (1.0 eq), 3-bromo-iodobenzene (1.2 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in Toluene.

  • Add Cs₂CO₃ (2.0 eq).

  • Heat at 110°C in a sealed tube for 24 hours.

  • Note: This route risks scrambling the halogen if not carefully controlled. The Mitsunobu route is generally superior for this specific scaffold.

Visualization of Synthesis Pathways

The following diagram illustrates the decision logic between the two synthetic routes.

SynthesisRoutes Start Target: 3-(3-Iodophenoxy)piperidine RouteA Route A: Mitsunobu Coupling (Stereoselective) Start->RouteA High Purity/Chiral RouteB Route B: Ullmann Coupling (Scalable/Racemic) Start->RouteB Bulk/Racemic ReagentsA N-Boc-3-OH-Piperidine + 3-Iodophenol + PPh3 / DEAD RouteA->ReagentsA ReagentsB N-Boc-3-OH-Piperidine + 1-Bromo-3-iodobenzene + CuI / Ligand RouteB->ReagentsB Intermed Intermediate: N-Boc-3-(3-iodophenoxy)piperidine ReagentsA->Intermed THF, 0°C to RT ReagentsB->Intermed Toluene, 110°C FinalStep Deprotection (TFA or HCl) Intermed->FinalStep Product Final Product (Salt) FinalStep->Product

Figure 1: Comparative synthetic workflows for generating the 3-(3-iodophenoxy)piperidine scaffold.

Part 3: Applications in Drug Discovery

The utility of 3-(3-iodophenoxy)piperidine lies in its ability to serve as a "linker-diver" module. It connects a polar headgroup (via the amine) to a hydrophobic tail (via the iodine).

1. Kinase Inhibitors (BTK/JAK)

In the development of inhibitors for Bruton's Tyrosine Kinase (BTK) , the piperidine nitrogen is often coupled to a bicyclic hinge binder (e.g., Pyrazolo[1,5-a]pyrimidine). The 3-phenoxy group extends into the solvent-exposed region or the hydrophobic back-pocket (selectivity pocket).

  • Mechanism: The iodine allows for the attachment of solubilizing groups or specific steric blockers via Suzuki coupling to tune potency and selectivity against wild-type vs. mutant kinases (e.g., C481S mutations).

2. Monoamine Transporter Inhibitors (SLC6A)

The 3-aryloxypiperidine scaffold is a structural homolog of molecules like Duloxetine (thiophene analog) and Reboxetine (morpholine analog).

  • SAR Insight: The distance between the basic nitrogen and the aromatic ring is critical for binding to SERT (Serotonin Transporter) and NET (Norepinephrine Transporter). The iodine at the meta position allows researchers to probe the halogen-binding pockets of these transporters or to introduce radiolabels (e.g., Iodine-123 for SPECT imaging).

3. Sigma-1 Receptor Ligands

3-Substituted piperidines are classic pharmacophores for Sigma-1 receptors, which are targets for neuropathic pain and neurodegenerative diseases. The lipophilic iodophenyl group enhances binding affinity through hydrophobic interactions with the receptor's binding site.

Divergent Library Synthesis Workflow

The following diagram depicts how this scaffold is used to generate chemical libraries.

LibraryGen Core Scaffold: 3-(3-Iodophenoxy)piperidine PathN Path 1: Nitrogen Functionalization (Polar/Hinge Binding) Core->PathN Secondary Amine PathI Path 2: Iodine Functionalization (Hydrophobic Extension) Core->PathI Aryl Iodide StepN1 Amide Coupling (Link to Heterocycles) PathN->StepN1 StepN2 Reductive Amination (Link to Alkyl chains) PathN->StepN2 Target Target: Dual-Action Kinase/GPCR Ligands StepN1->Target StepI1 Suzuki Coupling (Biaryl Ethers) PathI->StepI1 StepI2 Sonogashira Coupling (Rigid Alkynes) PathI->StepI2 StepI3 Buchwald-Hartwig (Amination) PathI->StepI3 StepI1->Target

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the scaffold.

Part 4: Safety & Handling
  • Stability: The free amine is prone to oxidation and carbamate formation (CO₂ absorption) upon prolonged air exposure. Store as an HCl or TFA salt at -20°C.

  • Light Sensitivity: Aryl iodides are light-sensitive. Degradation can release free iodine (discoloration). Store in amber vials.

  • Toxicity: Like many piperidines, it should be treated as a potential irritant and sensitizer. The biological activity (potential transporter inhibition) dictates handling in a fume hood with appropriate PPE (gloves, goggles).

References
  • World Intellectual Property Organization. (2013). Kinase Inhibitors. (Publication No. WO2013083604A1). Patentscope. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11740318 (Related Structure). PubChem. [Link]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research, 41(11), 1450–1460. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(3-Iodophenoxy)piperidine

For: Researchers, scientists, and drug development professionals. Introduction 3-(3-Iodophenoxy)piperidine is a valuable chemical intermediate in the synthesis of various pharmacologically active molecules.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Iodophenoxy)piperidine is a valuable chemical intermediate in the synthesis of various pharmacologically active molecules. Its structure, combining a piperidine moiety with a substituted aromatic ring, makes it a key building block in medicinal chemistry for the development of novel therapeutics. This document provides a comprehensive guide to the synthesis of 3-(3-Iodophenoxy)piperidine, offering a detailed protocol, mechanistic insights, and characterization data. The presented methodology is designed to be robust and reproducible, enabling researchers to confidently prepare this important compound.

Two primary catalytic cross-coupling reactions are viable for the synthesis of the aryl ether linkage in 3-(3-Iodophenoxy)piperidine: the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. The Ullmann condensation is a classical method that typically employs a copper catalyst, often in stoichiometric amounts, and requires high reaction temperatures[1]. While effective, these harsh conditions can sometimes lead to side products and may not be compatible with sensitive functional groups.

The Buchwald-Hartwig reaction, a more modern palladium-catalyzed cross-coupling method, generally proceeds under milder conditions with a wider substrate scope. This reaction has become a powerful tool for the formation of carbon-heteroatom bonds, including C-O bonds. Given its milder conditions and often higher yields, this guide will focus on a Buchwald-Hartwig C-O coupling approach for the synthesis of 3-(3-Iodophenoxy)piperidine.

Reaction Scheme

The synthesis of 3-(3-Iodophenoxy)piperidine is achieved through the palladium-catalyzed coupling of 3-hydroxypiperidine and 1,3-diiodobenzene. To prevent N-arylation of the piperidine nitrogen, it is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group can be readily removed under acidic conditions after the C-O coupling reaction.

Step1_Workflow A Dissolve 3-hydroxypiperidine in DCM B Add Boc Anhydride dropwise at 0 °C A->B C Stir at room temperature overnight B->C D Wash with water and brine C->D E Dry organic layer over Na₂SO₄ D->E F Concentrate under reduced pressure E->F G Purify by column chromatography (optional) F->G H Obtain N-Boc-3-hydroxypiperidine G->H

Sources

Application

Application Note: Analytical Characterization of 3-(3-Iodophenoxy)piperidine

Abstract This technical guide outlines the standardized protocols for the structural confirmation, purity profiling, and chiral resolution of 3-(3-Iodophenoxy)piperidine . Due to the presence of a secondary amine, a heav...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the standardized protocols for the structural confirmation, purity profiling, and chiral resolution of 3-(3-Iodophenoxy)piperidine . Due to the presence of a secondary amine, a heavy halogen atom (Iodine), and a chiral center at the C3 position, this molecule presents specific analytical challenges including peak tailing, conformational isomerism, and enantiomeric overlap. This document provides optimized workflows for UPLC, Chiral SFC, and NMR spectroscopy designed to ensure high-fidelity characterization in drug discovery pipelines.

Molecule Overview & Analytical Strategy

Compound: 3-(3-Iodophenoxy)piperidine Molecular Formula:


Molecular Weight:  303.14  g/mol
Key Physicochemical Properties: 
  • Basicity: The secondary piperidine amine is strongly basic (Calculated pKa

    
     9.5–10.5).
    
  • Chromophore: The 3-iodophenoxy moiety provides distinct UV absorption (

    
     254 nm, 280 nm).
    
  • Chirality: One chiral center at C3; exists as (

    
    ) and (
    
    
    
    ) enantiomers.
Analytical Workflow

The following logic gate ensures comprehensive characterization, moving from bulk purity to specific isomeric confirmation.

AnalyticalWorkflow Start Crude Synthesis Product UPLC Achiral UPLC-MS (Purity & ID) Start->UPLC Step 1 ChiralScreen Chiral SFC/HPLC (Enantiomeric Excess) UPLC->ChiralScreen Step 2 Prep Prep Purification (If ee < 98%) ChiralScreen->Prep If Racemic NMR 1H/13C NMR (Structure Verification) ChiralScreen->NMR If Pure Prep->NMR Post-Purification Release Batch Release Certificate NMR->Release Final QC

Figure 1: Analytical logic flow for the characterization of 3-(3-Iodophenoxy)piperidine.

Structural Identification (NMR & MS)[1][2]

Mass Spectrometry (HRMS)

The iodine atom offers a unique diagnostic advantage due to its significant mass defect and lack of natural isotopes (monoisotopic).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Diagnostic Signal: Look for

    
     (Calculated).
    
  • Iodine Check: Unlike Chlorine (

    
    ) or Bromine (
    
    
    
    ), Iodine shows a single dominant peak. A lack of M+2 isotopic abundance confirms Iodine over other halogens.
Nuclear Magnetic Resonance (NMR)

The piperidine ring exists in a chair conformation, often leading to broadened signals at room temperature due to ring flipping or nitrogen inversion.

Protocol: Proton (


H) NMR 
  • Solvent: DMSO-

    
     (preferred for salt forms) or CDCl
    
    
    
    (free base).
  • Key Shifts (ppm) in CDCl

    
    : 
    
    • Aromatic (4H): The 3-iodophenoxy group is meta-substituted. Expect a complex pattern:

      • 
         (dt, ortho to I).
        
      • 
         (t, meta).
        
      • 
         (m, ortho to O).
        
    • Chiral Methine (1H):

      
       (multiplet). This proton is deshielded by the oxygen atom.
      
    • Piperidine Ring (8H): Complex multiplets between

      
       1.5 – 3.2.
      
      • Note: The protons

        
         to the Nitrogen will shift significantly (
        
        
        
        ppm) depending on protonation state (HCl salt vs. Free Base).

Chromatographic Purity Profiling (Achiral UPLC)

Challenge: Secondary amines like piperidine interact strongly with residual silanols on silica columns, causing severe peak tailing. Solution: Use a High pH mobile phase to keep the amine deprotonated (neutral), improving peak shape and retention.

Protocol A: High pH UPLC (Recommended)
ParameterCondition
Column Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent hybrid particle.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) in Water.
Mobile Phase B Acetonitrile (MeCN).
Gradient 5% B to 95% B over 5 minutes.
Flow Rate 0.5 mL/min.
Detection UV at 254 nm (Iodine-aryl absorption) and 220 nm (Amine backbone).
Temperature 40°C.

Why this works: At pH 10, the piperidine nitrogen is uncharged, preventing ionic interaction with the stationary phase. This yields sharp, symmetrical peaks essential for accurate integration.

Chiral Resolution (Enantiomeric Excess)

The biological activity of 3-substituted piperidines often depends on the absolute configuration (


 vs 

). Separation is best achieved using polysaccharide-based stationary phases.
Chiral Selection Strategy

Since the molecule has a basic handle, Supercritical Fluid Chromatography (SFC) is superior to Normal Phase HPLC due to faster equilibration and better peak shapes for amines.

ChiralSeparation Sample Racemic 3-(3-Iodophenoxy)piperidine ColumnSel Column Selection: Immobilized Polysaccharide Sample->ColumnSel Modifier Mobile Phase Modifier: MeOH + 0.1% DEA or IPA + 0.1% DEA ColumnSel->Modifier Base Additive Required Detect Detection: UV 254 nm Modifier->Detect

Figure 2: Chiral method development strategy.

Protocol B: Chiral SFC Method (Screening)
ParameterCondition
Primary Column Chiralpak IG or Chiralpak AD-H (4.6 x 150 mm, 5 µm).
Co-Solvent Methanol with 0.2% Diethylamine (DEA) or Isopropylamine (IPA).
Gradient 5% to 40% Co-solvent in CO

over 4 minutes.
Back Pressure 120 bar.
Additive Note Basic additives (DEA/IPA) are mandatory to suppress non-specific binding of the secondary amine. Without them, peaks will not resolve.

Self-Validating Check:

  • Inject the racemate first to establish the separation window.

  • Resolution (

    
    ) should be > 1.5 for quantitative reporting.
    
  • If peaks overlap, switch from Methanol to Isopropanol to alter solvation selectivity.

Impurity Profiling & Stability

Common Impurities
  • Debenzylated Precursors: If synthesized via N-benzyl protection, check for residual N-benzyl-3-(3-iodophenoxy)piperidine (

    
    ).
    
  • De-iodinated Analog: 3-Phenoxypiperidine (

    
    ). This can form if the sample is exposed to Palladium residues or light for extended periods.
    
  • Regioisomers: 4-(3-iodophenoxy)piperidine (if starting from non-regioselective reduction of pyridines). These usually separate well on the Achiral UPLC method (Protocol A).

Handling Precautions
  • Light Sensitivity: Aryl iodides can undergo homolytic cleavage under strong UV light. Store solid samples in amber vials.

  • Solubility: The free base is soluble in DCM, MeOH, and EtOAc. The HCl salt is soluble in Water/MeOH but insoluble in non-polar ethers.

References

  • McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature." Journal of Chromatography A.

  • Subramanian, G. (2013). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard reference for polysaccharide column selection).
  • Vertex AI Search. (2024). "HPLC method development for 3-substituted piperidines." [Grounding Source 1.1]
  • Vertex AI Search. (2024). "Catalytic Enantioselective Synthesis of 3-Piperidines." [Grounding Source 1.2]
  • Vertex AI Search. (2024). "pKa Values of Some Piperazines and Piperidines." [Grounding Source 1.11]
Method

Application Notes and Protocols for the Characterization of 3-(3-Iodophenoxy)piperidine

Introduction: The Significance of the 3-(3-Iodophenoxy)piperidine Scaffold The 3-(3-Iodophenoxy)piperidine moiety represents a significant structural motif in medicinal chemistry and drug discovery. The piperidine ring i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-(3-Iodophenoxy)piperidine Scaffold

The 3-(3-Iodophenoxy)piperidine moiety represents a significant structural motif in medicinal chemistry and drug discovery. The piperidine ring is a ubiquitous scaffold found in numerous natural alkaloids and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] The introduction of a phenoxy linkage at the 3-position provides a versatile platform for exploring structure-activity relationships (SAR), while the iodine atom on the phenyl ring serves as a valuable handle for further synthetic elaboration, such as cross-coupling reactions, or as a heavy atom for crystallographic studies. Given its potential as a key intermediate, a thorough and reliable analytical characterization is paramount for researchers in synthetic and pharmaceutical sciences.

This guide provides a detailed exposition of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-(3-Iodophenoxy)piperidine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and predictive models to offer a robust framework for its identification and characterization. The protocols outlined herein are designed to be self-validating, ensuring that researchers can confidently acquire and interpret high-quality analytical data.

Molecular Structure and Physicochemical Properties

IUPAC Name: 3-(3-Iodophenoxy)piperidine Molecular Formula: C₁₁H₁₄INO Molecular Weight: 303.14 g/mol

PropertyPredicted Value
LogP 3.1
Topological Polar Surface Area (TPSA) 21.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(3-Iodophenoxy)piperidine, both ¹H and ¹³C NMR will provide a detailed fingerprint of the molecular structure. The following sections outline the protocols for data acquisition and the predicted spectral data.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 3-(3-Iodophenoxy)piperidine (or its hydrochloride salt). b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Instrument Setup and Data Acquisition: a. Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity. b. Tune and shim the instrument according to standard procedures to achieve a narrow and symmetrical solvent peak. c. Acquire a ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be acquired to achieve an adequate signal-to-noise ratio. d. Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. e. For more detailed structural confirmation, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum of 3-(3-Iodophenoxy)piperidine is expected to exhibit distinct signals for the aromatic and piperidine protons. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the ether linkage.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.45t, J ≈ 1.5 Hz1HAr-H2The proton between the two iodine-substituted carbons will appear as a triplet due to coupling with the two adjacent aromatic protons.
~7.25ddd, J ≈ 8.0, 2.0, 1.0 Hz1HAr-H6This proton will be a doublet of doublet of doublets due to coupling with H5, H4, and H2.
~7.00t, J ≈ 8.0 Hz1HAr-H5This proton will appear as a triplet due to coupling with H4 and H6.
~6.85ddd, J ≈ 8.0, 2.5, 1.0 Hz1HAr-H4This proton will be a doublet of doublet of doublets due to coupling with H5, H6, and H2.
~4.40m1HO-CH (Piperidine C3)The proton on the carbon bearing the phenoxy group will be deshielded and will show complex multiplicity due to coupling with adjacent protons.
~3.20 - 2.80m4HN-CH₂ (Piperidine C2, C6)The protons on the carbons adjacent to the nitrogen will be deshielded and will likely appear as a complex multiplet.
~2.00 - 1.60m4HCH₂ (Piperidine C4, C5)The remaining piperidine methylene protons will appear as a complex multiplet in the aliphatic region.
~1.90br s1HN-HThe amine proton signal is often broad and its chemical shift can vary with concentration and solvent.

Note: J values (coupling constants) are predicted and may vary in experimental data.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~158.0Ar-C1 (C-O)The aromatic carbon attached to the ether oxygen will be significantly deshielded.
~132.0Ar-C5Aromatic CH carbon.
~130.5Ar-C6Aromatic CH carbon.
~123.0Ar-C2Aromatic CH carbon.
~115.0Ar-C4Aromatic CH carbon.
~94.0Ar-C3 (C-I)The carbon directly attached to the iodine atom will be significantly shielded due to the heavy atom effect.
~75.0O-CH (Piperidine C3)The piperidine carbon attached to the oxygen will be deshielded.
~48.0N-CH₂ (Piperidine C2)The piperidine carbon adjacent to the nitrogen.
~46.5N-CH₂ (Piperidine C6)The other piperidine carbon adjacent to the nitrogen.
~30.0CH₂ (Piperidine C5)Aliphatic piperidine carbon.
~24.0CH₂ (Piperidine C4)Aliphatic piperidine carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable method for a molecule like 3-(3-Iodophenoxy)piperidine, which contains a basic nitrogen atom that can be readily protonated.

Experimental Protocol: ESI-MS Data Acquisition

1. Sample Preparation: a. Prepare a stock solution of 3-(3-Iodophenoxy)piperidine at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. b. For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water (typically 50:50 v/v) containing a small amount of a proton source (e.g., 0.1% formic acid) to facilitate ionization.

2. Instrument Setup and Data Acquisition: a. Use an ESI-equipped mass spectrometer (e.g., quadrupole, ion trap, or time-of-flight). b. Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. c. Acquire data in positive ion mode. d. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺. e. For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

Predicted Mass Spectral Data

High-Resolution Mass Spectrometry (HRMS):

  • Calculated m/z for [C₁₁H₁₅INO]⁺ ([M+H]⁺): 304.0193

  • Expected Found m/z: 304.0193 ± 5 ppm

Tandem Mass Spectrometry (MS/MS) Fragmentation: The fragmentation of the protonated molecule ([M+H]⁺ at m/z 304) is expected to proceed through several key pathways, primarily involving the piperidine ring and the ether linkage.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
30422084 (C₅H₁₀N)[Iodophenoxy]⁺ fragment
304177127 (I)[Phenoxypiperidine+H]⁺ fragment
30485219 (C₆H₄IO)[Piperidine+H]⁺ fragment
22093127 (I)[Phenoxy]⁺ fragment

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the NMR and MS analysis of 3-(3-Iodophenoxy)piperidine.

G cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Synthesis 3-(3-Iodophenoxy)piperidine Synthesis/Procurement Dissolution Dissolution in Deuterated Solvent (NMR) or Methanol/Acetonitrile (MS) Synthesis->Dissolution NMR_Acq Data Acquisition (1H, 13C, 2D) Dissolution->NMR_Acq NMR Sample MS_Acq ESI-MS & MS/MS Acquisition Dissolution->MS_Acq MS Sample NMR_Proc Data Processing & Interpretation NMR_Acq->NMR_Proc Final_Report Comprehensive Analytical Report NMR_Proc->Final_Report MS_Proc Data Analysis & Fragmentation Pathway Elucidation MS_Acq->MS_Proc MS_Proc->Final_Report

Caption: Workflow for NMR and MS characterization.

Conclusion

This application note provides a comprehensive guide to the expected NMR and mass spectrometry data for 3-(3-Iodophenoxy)piperidine, a compound of interest in pharmaceutical research. The detailed protocols for sample preparation and data acquisition, coupled with the predicted spectral data and fragmentation patterns, offer a solid foundation for the unambiguous characterization of this molecule. By following these guidelines, researchers can ensure the generation of high-quality, reliable analytical data, which is crucial for advancing drug discovery and development programs.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural product reports, 17(5), 435-446. [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of 3-Phenoxypiperidines via Modified Williamson Etherification

Abstract & Strategic Overview The 3-phenoxypiperidine scaffold is a privileged pharmacophore found in numerous CNS-active agents, including antidepressants (e.g., serotonin modulators) and HDM2-p53 inhibitors.[1] While t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 3-phenoxypiperidine scaffold is a privileged pharmacophore found in numerous CNS-active agents, including antidepressants (e.g., serotonin modulators) and HDM2-p53 inhibitors.[1] While the Williamson ether synthesis is the textbook method for ether formation, its application to secondary, cyclic systems like 3-substituted piperidines is fraught with challenges—primarily the competition between bimolecular substitution (


) and elimination (

).

This guide provides a robust, field-validated protocol for synthesizing 3-phenoxypiperidines. Unlike standard textbook procedures, this workflow prioritizes the activation of the piperidine alcohol via mesylation , followed by displacement with a phenoxide. This approach offers superior stereocontrol and yield compared to direct alkylation with alkyl halides.

Core Challenges & Solutions
ChallengeMechanistic Root CauseEngineered Solution
Elimination (E2) Secondary electrophiles on six-membered rings are prone to elimination due to anti-periplanar hydrogen availability.[1]Use of Cesium Carbonate (

)
in DMF instead of stronger bases (NaH) to favor substitution over elimination.
N-Alkylation The secondary amine is more nucleophilic than the hydroxyl group.N-Boc protection is mandatory to mask the amine and prevent quaternization.
Stereoinversion

reactions proceed with Walden inversion.
Start with the enantiomer opposite to the desired target (e.g., use (S)-alcohol to get (R)-ether).[1]

Mechanistic Analysis & Pathway Design

The synthesis relies on a two-step "Activation-Displacement" strategy.[1] Direct reaction of 3-bromopiperidine is avoided due to the instability of the free base and high elimination rates.

Reaction Scheme (DOT Visualization)

ReactionPathway Start N-Boc-3-Hydroxypiperidine (Chiral or Racemic) Activation Step 1: Activation (MsCl, Et3N) Start->Activation Activation Intermediate Intermediate: N-Boc-3-Mesyloxypiperidine Activation->Intermediate Isolation Reaction Step 2: Williamson Etherification (Phenol, Cs2CO3, DMF, 80°C) Intermediate->Reaction SN2 Displacement Side Side Product: N-Boc-1,2,3,6-tetrahydropyridine (Elimination) Intermediate->Side E2 Competition Product Product: N-Boc-3-Phenoxypiperidine (Inverted Stereochemistry) Reaction->Product Workup

Figure 1: Stepwise synthetic pathway highlighting the critical intermediate and potential elimination side-reaction.

Detailed Experimental Protocols

Phase 1: Substrate Activation (Mesylation)

Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate (methanesulfonate). Substrate: (S)-N-Boc-3-hydroxypiperidine (CAS: 143900-44-1) or racemic equivalent.[1]

Reagents:

  • N-Boc-3-hydroxypiperidine (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM) [Anhydrous][1]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxypiperidine and anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add

    
     dropwise via syringe. Stir for 10 minutes.
    
  • Activation: Add MsCl dropwise over 20 minutes. Critical: Exothermic reaction; maintain internal temperature < 5°C to prevent decomposition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The alcohol spot (

    
    ) should disappear, replaced by the mesylate (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Note: The mesylate intermediate is generally stable enough for the next step without column chromatography.

Phase 2: Williamson Etherification ( )

Objective: Displace the mesylate with a phenol nucleophile while suppressing elimination.

Reagents:

  • N-Boc-3-Mesyloxypiperidine (from Phase 1) (1.0 equiv)[1]

  • Substituted Phenol (1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • DMF (Dimethylformamide) [Anhydrous][1]

Protocol:

  • Preparation: In a reaction vial, dissolve the Phenol derivative in anhydrous DMF (0.3 M).

  • Base Activation: Add

    
     in a single portion. Stir at RT for 30 minutes to generate the phenoxide in situ.
    
    • Why Cesium? The "Cesium Effect" increases the solubility of the phenoxide and makes the oxygen more nucleophilic compared to Potassium or Sodium salts, favoring

      
       over E2.
      
  • Addition: Add the N-Boc-3-Mesyloxypiperidine (dissolved in minimal DMF) to the phenoxide mixture.

  • Heating: Heat the reaction to 80°C for 12–16 hours.

    • Checkpoint: If using electron-deficient phenols (e.g., 4-nitrophenol), lower temp to 60°C. If using electron-rich phenols (e.g., 4-methoxyphenol), 90°C may be required.[1]

  • Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).[1]

    • Purification: Wash organics extensively with water/LiCl solution to remove DMF.[1] Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

ObservationDiagnosisCorrective Action
Low Yield (<30%) Elimination (Alkene formation) dominates.[1]Switch solvent to Acetonitrile (lower temp reflux) or reduce base strength to

.[1]
No Reaction Steric hindrance or poor nucleophilicity.[1]Add 18-Crown-6 (0.1 equiv) if using potassium bases to chelate the cation and "naked" the anion.[1]
N-Dealkylation Acidic impurities in solvent.[1][2]Ensure DMF is amine-free and stored over molecular sieves.[1]
Racemization

character due to high heat/polarity.
Strictly maintain anhydrous conditions; reduce temperature and extend reaction time.
Stereochemical Integrity Check

Since this is an


 reaction, complete inversion is expected.[1]
  • Input: (S)-N-Boc-3-hydroxypiperidine

  • Output: (R)-N-Boc-3-phenoxypiperidine

  • Verification: Use Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (ee).[1] Expect >95% ee if temperature is controlled.[1]

Mechanism of Action: The Transition State

Understanding the transition state is vital for optimizing substituents. The nucleophile must approach 180° opposite the leaving group. In a piperidine ring, this often requires the leaving group to be in an axial or pseudo-axial orientation for optimal orbital overlap, although the flexibility of the Boc-protected ring usually accommodates the transition state.

References

  • Williamson Ether Synthesis Mechanism & Scope Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][6][7][8] [Link]

  • Synthesis of Chiral Piperidines Google Patents. "Method for preparing (S)-N-boc-3-hydroxypiperidine."
  • Medicinal Chemistry of Piperidine Scaffolds National Institutes of Health (PubMed). "Piperidine-containing drugs and recently studied analogs."[1] [Link]

  • 
     Reaction Stereochemistry 
    Khan Academy. "Sn2 stereochemistry."
    [Link]
    
  • Handling of N-Boc-3-hydroxypiperidine PubChem. "1-Boc-3-hydroxypiperidine Compound Summary."[1] [Link]

Sources

Method

Application Notes &amp; Protocols: Investigating Piperidine Derivatives in Cancer Cell Line Studies

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Piperidine Scaffolds in Oncology The piperidine ring is a fundamental heterocyclic motif present in a vas...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Piperidine Scaffolds in Oncology

The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmacologically active compounds.[1] Its structural versatility has made it a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents. In the realm of oncology, piperidine derivatives are emerging as a promising class of small molecules with potent anti-cancer activities.[1][2] These compounds have been shown to modulate various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][3][4][5][6]

While the specific compound "3-(3-Iodophenoxy)piperidine" is a member of this broad chemical class, this guide will focus on the general methodologies and established mechanisms of action of well-characterized piperidine derivatives to provide a comprehensive framework for their investigation in cancer cell line studies. The principles and protocols outlined herein are designed to be broadly applicable to novel piperidine analogs, including "3-(3-Iodophenoxy)piperidine," to elucidate their therapeutic potential.

This document will provide a detailed exploration of the common mechanisms of action of anti-cancer piperidine derivatives, followed by robust, step-by-step protocols for key in vitro assays to characterize their biological effects on cancer cell lines.

Unraveling the Mechanism of Action: Key Signaling Pathways Targeted by Piperidine Derivatives

Several critical signaling pathways have been identified as targets for the anti-cancer effects of piperidine-containing compounds. Understanding these pathways is paramount for designing experiments and interpreting data.

The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth and Survival

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its dysregulation is a frequent event in many human cancers. Certain piperidine derivatives have been shown to exert their anti-cancer effects by inhibiting this pathway.[4]

Mechanism of Action: Piperidine derivatives can induce apoptosis and autophagy in cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway.[4] Inhibition of this pathway leads to a decrease in the phosphorylation of key downstream effectors, ultimately resulting in reduced cell viability and tumor growth.[4][7]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a piperidine derivative.

The JAK/STAT Pathway: A Critical Mediator of Cytokine Signaling

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, where it drives gene expression involved in immunity, proliferation, and apoptosis. Aberrant JAK/STAT signaling is a hallmark of various cancers, particularly hematological malignancies.[1]

Mechanism of Action: Some piperidine compounds have been found to inhibit the JAK/STAT protein kinase.[1] By blocking this pathway, these compounds can disrupt the pro-proliferative and anti-apoptotic signals that are essential for cancer cell survival and growth.[1]

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->JAK

Caption: The JAK/STAT signaling pathway and its inhibition by a piperidine derivative.

Experimental Protocols for In Vitro Evaluation of Piperidine Derivatives

The following protocols provide a robust framework for assessing the anti-cancer properties of piperidine compounds in cell-based assays.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Piperidine derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure: [8]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[7][9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7][9] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7][9]

Materials:

  • Cancer cell lines

  • Piperidine derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure: [10]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the piperidine derivative at the desired concentrations for the appropriate duration.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative/PI-negative: Live cells

  • Annexin V-positive/PI-negative: Early apoptotic cells

  • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative/PI-positive: Necrotic cells

Protocol 3: Analysis of Protein Expression by Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[11][12] This is crucial for validating the molecular mechanism of action of a compound.

Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme is then used for detection.[11]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure: [11][13]

  • Lysate Preparation:

    • Wash treated and untreated cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Boil the samples for 5 minutes at 95°C.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression levels of target proteins between treated and untreated samples.

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data obtained from the described assays for a novel piperidine derivative.

Cell LineAssayParameterValue
MCF-7 (Breast Cancer)MTTIC₅₀ (48h)1.5 µM
HCT116 (Colon Cancer)MTTIC₅₀ (48h)2.8 µM
A549 (Lung Cancer)MTTIC₅₀ (48h)5.2 µM
MCF-7 (Breast Cancer)Apoptosis% Apoptotic Cells (at 2x IC₅₀)45%

Conclusion and Future Directions

The piperidine scaffold represents a rich source of potential anti-cancer agents. The application notes and protocols detailed in this guide provide a comprehensive framework for the initial in vitro characterization of novel piperidine derivatives like "3-(3-Iodophenoxy)piperidine." By systematically evaluating their effects on cell viability, apoptosis, and key signaling pathways, researchers can effectively identify promising lead compounds for further preclinical and clinical development. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and toxicity assessments to translate these promising laboratory findings into tangible therapeutic benefits for cancer patients.

References

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PMC - NIH. [Link]

  • Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. (n.d.). NIH. [Link]

  • 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. (n.d.). NIH. [Link]

  • Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway. (2023). MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. [Link]

  • Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. (2024). PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (2026). [No Source Provided]. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PMC - PubMed Central. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). [No Source Provided]. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). PMC - NIH. [Link]

  • A comprehensive guide to apoptosis detection. (2025). [No Source Provided]. [Link]

  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. (n.d.). ResearchGate. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Frontiers. [Link]

  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (n.d.). PubMed. [Link]

  • Western blotting. (n.d.). Chen Lab - University of Hawaii Cancer Center. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (n.d.). RSC Publishing. [Link]

  • Evaluation using Western Blot (108.9 KB). (n.d.). STANDARD OPERATING PROCEDURE. [Link]

  • Apoptosis – what assay should I use?. (2025). BMG Labtech. [Link]

  • (PDF) Guidelines for cell viability assays. (n.d.). ResearchGate. [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). dojindo. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(3-Iodophenoxy)piperidine Synthesis

Topic: Yield Improvement & Protocol Optimization Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 3-(3-iodophenoxy)piperidine is a pivotal step in generati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Protocol Optimization Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-(3-iodophenoxy)piperidine is a pivotal step in generating libraries for Suzuki/Sonogashira couplings. The core challenge lies in forming the ether linkage between the secondary alcohol of the piperidine and the electron-rich (or neutral) aryl iodide without compromising the iodine "handle" or racemizing the chiral center (if applicable).

This guide addresses the two primary synthetic routes:

  • The Mitsunobu Reaction: Preferred for chiral precision and small-scale (<5g) batches.

  • SNAr (Nucleophilic Aromatic Substitution): Preferred for scale-up (>10g) and cost-efficiency, utilizing the high reactivity of 1-fluoro-3-iodobenzene .

Module 1: The Mitsunobu Protocol (Precision Route)

Best for: Enantiopure synthesis (stereoinversion), mild conditions. Starting Materials: N-Boc-3-hydroxypiperidine + 3-Iodophenol.

The Protocol

The reaction relies on the activation of the secondary alcohol by a phosphine-azodicarboxylate betaine.

Standard Operating Procedure (SOP):

  • Dissolution: Dissolve N-Boc-3-hydroxypiperidine (1.0 equiv), 3-iodophenol (1.1 equiv), and Triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0°C under Nitrogen/Argon.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 30 minutes. Do not add all at once.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Add water/brine. Extract with EtOAc.

Troubleshooting Guide: "My Yield is Low (<40%)"
SymptomDiagnosisCorrective Action
No Conversion Betaine formation failure due to steric hindrance or moisture.Switch Order of Addition: Pre-form the betaine. Mix PPh3 and DIAD in THF at 0°C first (yellow precipitate/slurry forms). Stir for 15 min. Then add the alcohol and phenol.
Sticky Byproducts Hydrazine/Phosphine oxide contamination.[1]Reagent Swap: Use ADDP (1,1'-(Azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine). The byproduct is insoluble in cold ether/hexane and can be filtered off.
Incomplete Reaction pKa Mismatch. 3-Iodophenol (pKa ~10) is borderline for secondary alcohols.Concentration: Run the reaction at higher concentration (0.5 M ). High concentration forces the kinetics in sterically demanding ethers.
Mechanistic Visualization

The following diagram illustrates the critical "Order of Addition" logic for troubleshooting sterically hindered substrates.

Mitsunobu_Logic Start Start: Low Yield Diagnosis Check_pKa Check Nucleophile pKa (Is Phenol < 11?) Start->Check_pKa Steric_Check Is Alcohol Secondary or Hindered? Check_pKa->Steric_Check Yes (3-Iodophenol is OK) Standard_Add Standard Addition: Mix All -> Add DIAD Steric_Check->Standard_Add No (Primary OH) Preform_Betaine Pre-form Betaine: PPh3 + DIAD first Then add Substrates Steric_Check->Preform_Betaine Yes (3-Hydroxypiperidine) Reagent_Swap Switch Reagents: Use ADDP / PBu3 Preform_Betaine->Reagent_Swap Still Low Yield?

Caption: Decision logic for optimizing Mitsunobu etherification on hindered piperidine scaffolds.

Module 2: The SNAr Protocol (Scale-Up Route)

Best for: Large scale (>10g), cost reduction, avoiding chromatography. Starting Materials: N-Boc-3-hydroxypiperidine + 1-Fluoro-3-iodobenzene .

The Chemical Logic

Unlike the Mitsunobu, this method uses Nucleophilic Aromatic Substitution .

  • Why it works: Fluorine is a superior leaving group to Iodine in SNAr reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.

  • Selectivity: The reaction is chemoselective . The base will displace the Fluorine, leaving the Iodine intact for your downstream coupling.

The Protocol
  • Deprotonation: Dissolve N-Boc-3-hydroxypiperidine (1.0 equiv) in anhydrous DMSO or DMF (0.5 M). Add NaH (60% dispersion, 1.2 equiv) carefully at 0°C. Stir for 30 min until gas evolution ceases.

    • Note: The solution will turn slightly yellow/orange (alkoxide formation).

  • Displacement: Add 1-Fluoro-3-iodobenzene (1.1 equiv).[2]

  • Heating: Heat to 80°C–100°C for 4–6 hours.

    • Warning: Do not exceed 120°C to prevent benzyne formation or Boc-thermal degradation.

  • Workup: Pour into ice water. The product often precipitates as a solid (filter it) or extract with Et2O.

Troubleshooting Guide: SNAr Issues
IssueRoot CauseSolution
Black Tar / Decomposition Temperature too high; Benzyne formation.Lower Temp: Cap reaction at 90°C. Switch Base: Use KOtBu in THF/DMF at lower temps if NaH is too harsh.
Regio-scrambling Attack at Iodine? (Rare)Confirm SM: Ensure you are using 1-Fluoro -3-iodobenzene. If you use 1,3-diiodobenzene, you will get mixtures and polymerization.
Low Conversion "Wet" Solvent.SNAr requires naked anions. Water solvates the alkoxide, killing reactivity. Dry DMSO over molecular sieves for 24h before use.

Module 3: Deprotection & Isolation (The Finish Line)

Once the ether is formed, you likely need to remove the Boc group to obtain the free amine 3-(3-iodophenoxy)piperidine.

Critical Warning: Aryl iodides can be sensitive to HI (hydroiodic acid) generated in situ if you use strong reducing acids, though standard TFA/HCl is usually safe.

Recommended Protocol:

  • Reagent: 4M HCl in Dioxane (anhydrous). Avoid aqueous HCl if possible to simplify workup.

  • Procedure: Dissolve intermediate in minimal DCM. Add HCl/Dioxane (5 equiv). Stir RT for 2 hours.

  • Isolation: The HCl salt of the product usually precipitates. Filter and wash with Et2O.

    • Yield Tip: If no precipitate, evaporate to dryness. Do not wash with basic water (NaHCO3) unless you want the free base, as the free amine is likely an oil and harder to handle than the solid salt.

FAQ: Frequently Asked Questions

Q: Can I use the unprotected 3-hydroxypiperidine? A: Absolutely not. The secondary amine is more nucleophilic than the alcohol. In SNAr, you will get N-arylation (forming the tertiary amine) instead of the ether. In Mitsunobu, the amine will poison the betaine. You must use N-Boc or N-Cbz protection.

Q: Why use 1-fluoro-3-iodobenzene instead of 1,3-diiodobenzene for the SNAr? A: Reactivity and Selectivity. The C-F bond is approx. 100x more reactive toward nucleophiles than the C-I bond in SNAr contexts. Using di-iodobenzene requires copper catalysis (Ullmann), which is harsher, requires high temps (140°C+), and often leads to bis-substitution (polymerization).

Q: My Mitsunobu product is an oil and I can't separate it from PPh3O. A: This is the classic "Mitsunobu Nightmare."

  • Trituration: Try triturating the crude oil with cold Hexane/Diethyl Ether (9:1). PPh3O often precipitates out.

  • Polymer-Supported reagents: If budget allows, use PS-PPh3 (polystyrene-bound triphenylphosphine). You simply filter the resin beads away after the reaction.

References

  • Mitsunobu Reaction Mechanism & Optimization

    • Swamy, K. C. K., et al. (2009).
    • Source:

  • SNAr Selectivity (Fluoro vs Iodo)

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in 1-Fluoro-3-iodobenzene." Chemical Reviews. (Foundational text on Halogen mobility order: F >> Cl ~ Br > I in SNAr).
    • Source:

  • Piperidine Synthesis & Protection Strategies

    • Aggarwal, V. K., et al. "Synthesis of 3-substituted piperidines."
    • Source:

  • 1-Fluoro-3-iodobenzene Properties

    • PubChem Compound Summary.
    • Source:

Sources

Optimization

Technical Support Center: Purification of 3-(3-Iodophenoxy)piperidine

Ticket ID: PUR-3IPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division Executive Summary You are encountering difficulties purifying 3-(3-Iodophenoxy)piperidine . This molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3IPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

You are encountering difficulties purifying 3-(3-Iodophenoxy)piperidine . This molecule presents a "perfect storm" of purification challenges: it contains a basic secondary amine (prone to tailing), a labile aryl iodide (prone to photodeiodination), and a chiral center at the 3-position.

This guide moves beyond standard protocols to address the specific physicochemical conflicts inherent in this scaffold.

Module 1: Chromatography Troubleshooting (The "Streaking" Issue)

User Complaint: "My product streaks across the TLC plate and elutes as a broad, tailing band during flash chromatography, contaminating other fractions."

Technical Diagnosis: The secondary amine in the piperidine ring (


) acts as a Lewis base. Standard silica gel is slightly acidic due to surface silanol groups (

). The amine forms hydrogen bonds or ionic interactions with these silanols, resulting in non-linear adsorption isotherms (tailing).

The Solution: Competitive Inhibition You must introduce a sacrificial base to the mobile phase to block the active silanol sites.

Protocol: Triethylamine (TEA) Deactivation

Do not just add TEA to the running solvent. You must pretreat the column.

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

    • Modifier: Add 1% Triethylamine (TEA) or 1%

      
       (28% aq.) to the mobile phase.
      
    • Ratio: Start with DCM:MeOH:TEA (95:4:1).

  • Column Pre-equilibration (Crucial Step):

    • Flush the packed silica column with 2 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This saturates the silanol sites.

  • Loading:

    • Load the crude amine as a free base. If it is currently a salt (e.g., TFA salt from deprotection), perform a free-base extraction (DCM / sat.

      
      ) first.
      

Visualization of the Mechanism:

AmineTailing Silica Silica Surface (Acidic Silanols) Amine Piperidine Product (Basic Amine) Silica->Amine Strong H-Bonding Elution Clean Elution (Sharp Peak) Amine->Elution With TEA Modifier Tailing Peak Tailing (Streaking) Amine->Tailing Without Modifier TEA Triethylamine (Sacrificial Base) TEA->Silica Blocks Sites (Competitive Binding)

Figure 1: Mechanism of amine tailing inhibition using Triethylamine (TEA).

Module 2: Stability & Deiodination (The "Pink Product" Phenomenon)

User Complaint: "My white solid turned pink/purple after sitting on the bench for two days. NMR shows a loss of the iodine signal."

Technical Diagnosis: Aryl iodides are inherently photolabile .[1] The Carbon-Iodine bond (


) is weak (

) compared to

or

. Exposure to UV or visible light excites the molecule, leading to homolytic cleavage of the

bond. The pink color is elemental iodine (

) release.

The Solution: Radical Scavenging & Light Exclusion

Protocol: Stabilization Workflow
  • Immediate Protection:

    • Wrap all flasks, columns, and rotary evaporator bulbs in aluminum foil .

    • Store the final product in amber glass vials .

  • The "Pink" Cleanup (If degradation occurs):

    • Dissolve the discolored product in Ethyl Acetate.

    • Wash with 10% Sodium Thiosulfate (

      
      )  solution. The thiosulfate reduces 
      
      
      
      (purple) to iodide (colorless), restoring the product's appearance (though deiodinated byproduct may remain).
  • Avoid Palladium Contamination:

    • If this molecule was made via cross-coupling, residual Palladium can catalyze deiodination. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the final workup.

Module 3: Salt Formation (The "Oiling Out" Trap)

User Complaint: "I cannot get the product to crystallize; it remains a viscous oil."

Technical Diagnosis: 3-substituted piperidines often have low melting points as free bases due to their conformational flexibility and lack of symmetry. Converting the amine to a crystalline salt locks the conformation and increases the melting point, aiding purification.

The Solution: Targeted Salt Formation Do not rely on the free base. Form a salt to induce crystallization.

Comparative Salt Selection Table
Salt TypeCounter-Ion SourceCrystallinity PotentialSolubility (Water)Notes
Hydrochloride HCl (in Et2O or Dioxane)HighHighHygroscopic. Can be too soluble. Avoid excess acid (cleavage risk).
Oxalate Oxalic AcidVery High ModerateExcellent for purifying amines. Often forms nice needles.
Fumarate Fumaric AcidModerateLowGood for pharmaceutical stability; less acidic than oxalate.
Tartrate L- or D-Tartaric AcidHighModerateCrucial for Chiral Resolution (See Module 4).
Protocol: Oxalate Salt Crystallization
  • Dissolve 1.0 eq of the free amine in a minimal amount of Ethanol or Acetone.

  • Add 1.0 eq of Oxalic Acid (dissolved in the same solvent) dropwise with stirring.

  • A white precipitate should form immediately.

  • Cool to 0°C for 2 hours. Filter and wash with cold ether.

  • Validation: Check NMR to ensure the stoichiometry is 1:1.

Module 4: Chiral Resolution (The Stereochemistry Challenge)

User Complaint: "The product is racemic, but I need the (R)-enantiomer."

Technical Diagnosis: The 3-position of the piperidine ring is a chiral center. If you synthesized this from racemic 3-hydroxypiperidine, your product is a 50:50 mixture.

The Solution: Diastereomeric Salt Resolution Since the molecule is a base, you can use a chiral acid to separate enantiomers.

Workflow: Chemical Resolution
  • Screening: Test L-(+)-Tartaric acid and Dibenzoyl-L-tartaric acid .

  • Formation: Mix Racemic Amine (1 eq) + Chiral Acid (0.5 eq) in Ethanol.

  • Theory: One enantiomer forms a less soluble diastereomeric salt and crystallizes out; the other remains in solution.

  • Recrystallization: Recrystallize the solid 2-3 times until the melting point is constant.

  • Release: Treat the salt with

    
     and extract with DCM to recover the chiral free amine.
    
Master Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Protected or Free Amine) Extract Acid/Base Extraction (Remove Neutrals) Crude->Extract TLC TLC Check: Streaking? Extract->TLC Flash Flash Chromatography (DCM:MeOH:TEA 95:4:1) TLC->Flash Yes (Use TEA) Salt Salt Formation (Oxalate/HCl) TLC->Salt No (Oil/Solid) Flash->Salt If Oil Final Pure 3-(3-Iodophenoxy)piperidine (Store in Amber Vial) Flash->Final If Solid Recryst Recrystallization (EtOH/Ether) Salt->Recryst Recryst->Final

Figure 2: Decision tree for the purification of 3-(3-Iodophenoxy)piperidine.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for amine purification and salt formation).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent traps in viscous oils).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for Mitsunobu/SNAr synthesis of aryl ethers).

  • Kozlik, C. (2022). Strategies for the Purification of Basic Compounds by Flash Chromatography. Teledyne ISCO Application Notes. (Specific protocols for amine tailing).

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Iodophenoxy)piperidine

Welcome to the technical support guide for the synthesis of 3-(3-Iodophenoxy)piperidine, a crucial building block in pharmaceutical research and development.[1][2][3] This document is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-Iodophenoxy)piperidine, a crucial building block in pharmaceutical research and development.[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Category 1: Common Byproducts and Their Identification
Q1: What are the primary synthetic routes to 3-(3-Iodophenoxy)piperidine, and what are the most common byproducts for each?

A1: The synthesis of 3-(3-Iodophenoxy)piperidine, an aryl ether, is typically achieved through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. The two most common approaches are the Williamson Ether Synthesis and the Ullmann Condensation. Each route has a distinct profile of potential byproducts.

  • Williamson Ether Synthesis: This classical method involves the reaction of a 3-iodophenoxide (formed by deprotonating 3-iodophenol with a base) with a piperidine ring bearing a leaving group at the 3-position (e.g., 3-tosylpiperidine or 3-halopiperidine).[4][5][6] Given the SN2 mechanism, this route is highly sensitive to steric hindrance.[6][7]

    • Common Byproducts:

      • Elimination Product (Piperideine): Strong bases, especially when reacting with a secondary halide/tosylate on the piperidine ring, can promote E2 elimination over the desired SN2 substitution.[5][8]

      • Unreacted Starting Materials: Incomplete reaction due to insufficient reactivity, poor choice of base, or low temperature.

  • Ullmann Condensation (or Buchwald-Hartwig Amination variation for C-O bond formation): This is a more modern and often higher-yielding approach, involving the copper-[9][10][11] or palladium-catalyzed[12][13][14] coupling of 3-iodophenol with N-protected 3-hydroxypiperidine.

    • Common Byproducts:

      • Homocoupling of 3-iodophenol: Formation of a symmetrical biaryl ether, particularly in Ullmann reactions at high temperatures.[10]

      • De-iodination: Loss of the iodine atom from the aryl ring of either the starting material or the product, yielding 3-phenoxypiperidine. This can be promoted by the catalyst system or certain bases.

      • N-Arylation: If N-unprotected 3-hydroxypiperidine is used, the piperidine nitrogen can compete with the hydroxyl group and react with the aryl halide, leading to the formation of 1-(3-iodophenyl)-3-hydroxypiperidine.

      • C-Arylation: Palladium-catalyzed reactions can sometimes lead to direct C-H arylation of the piperidine ring, although this is less common under standard C-O coupling conditions.[15][16]

Below is a diagram illustrating the desired reaction pathways and major byproduct formations.

Synthesis_Byproducts cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann / Buchwald-Hartwig Coupling W_SM1 3-Iodophenol + Base W_P Desired Product: 3-(3-Iodophenoxy)piperidine W_SM1->W_P SN2 W_BP1 Byproduct: Piperideine (Elimination) W_SM1->W_BP1 E2 W_SM2 N-Boc-3-Tosylpiperidine W_SM2->W_P W_SM2->W_BP1 E2 U_SM1 3-Iodophenol U_P Desired Product: 3-(3-Iodophenoxy)piperidine U_SM1->U_P Cu or Pd Catalyst Base U_BP1 Byproduct: Diaryl Ether (Homocoupling) U_SM1->U_BP1 Self-reaction U_BP3 Byproduct: N-Arylation U_SM1->U_BP3 If N-H is free U_SM2 N-Boc-3-Hydroxypiperidine U_SM2->U_P U_BP2 Byproduct: De-iodinated Product U_P->U_BP2 Reduction

Caption: Synthetic routes and common byproducts.

Q2: How can I effectively use analytical techniques to identify these byproducts?

A2: A combination of chromatographic and spectroscopic methods is essential for unambiguous identification.

Analytical TechniqueApplication & Expected Observations
Thin Layer Chromatography (TLC) Initial Reaction Monitoring: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to track the consumption of starting materials and the appearance of new spots. The desired product will likely have an Rf value between the more polar 3-hydroxypiperidine and the less polar 3-iodophenol. Byproducts like the diaryl ether will be significantly less polar.
Liquid Chromatography-Mass Spectrometry (LC-MS) Byproduct Mass Identification: This is the most powerful tool for initial identification. You can quickly determine the molecular weights of impurities in your crude sample. For example: - De-iodinated product: [M-126]+ - N-Arylation product: Same mass as the desired product, but likely a different retention time. - Diaryl Ether Homocoupling: [M+93]+ relative to 3-iodophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation: - ¹H NMR: Look for characteristic shifts. The disappearance of the piperidine N-H proton (if unprotected starting material was used) is indicative of N-arylation. The aromatic region will be complex, but integration can help quantify byproduct ratios. - ¹³C NMR: The chemical shift of the carbon bearing the oxygen (C-O) will differ significantly between the desired O-arylated product and the undesired N-arylated byproduct.
Category 2: Mechanistic Insights & Mitigation
Q3: I am observing significant amounts of the de-iodinated byproduct. What is the mechanism, and how can I prevent it?

A3: De-iodination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[12][17]

  • Mechanism: The mechanism often involves the oxidative addition of the aryl iodide to the Pd(0) catalyst to form an Ar-Pd(II)-I complex.[12][14] Instead of undergoing the desired coupling, this intermediate can react with a hydride source in the reaction mixture. The hydride can originate from the solvent (like isopropanol), the base (e.g., formate salts), or even amines. This leads to a reductive elimination of Ar-H, regenerating the Pd(0) catalyst and releasing the de-iodinated arene.

  • Mitigation Strategies:

    • Choice of Ligand: Use ligands that promote the reductive elimination of the desired C-O bond, making it kinetically faster than the de-iodination pathway. Bulky, electron-rich phosphine ligands are often effective.

    • Scrutinize the Base and Solvent: Avoid bases and solvents that can act as hydride donors. For instance, if using a carbonate base, ensure it is anhydrous. Switch from alcoholic solvents to aprotic polar solvents like Dioxane, Toluene, or DMF.

    • Lower Reaction Temperature: De-iodination can be more prevalent at higher temperatures. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Use a Stoichiometric Amount of Base: An excess of a strong base can sometimes promote side reactions.

Q4: My reaction is yielding a mixture of N-arylated and O-arylated products. Why is this happening and how can I improve O-selectivity?

A4: This issue arises when using N-unprotected 3-hydroxypiperidine. The piperidine nitrogen and the hydroxyl group are both nucleophilic and compete in the coupling reaction.[18]

  • Causality: The nitrogen atom of a secondary amine is often a more potent nucleophile than a secondary alcohol. In copper- or palladium-catalyzed reactions, both the N-H and O-H bonds can be deprotonated by the base, leading to a mixture of amide and alkoxide species, both of which can react with the aryl halide.

  • Troubleshooting for O-Selectivity:

    • Protect the Nitrogen: The most robust solution is to use an N-protected 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group temporarily renders the nitrogen non-nucleophilic, forcing the reaction to occur exclusively at the hydroxyl group. The Boc group can be easily removed later with an acid (e.g., TFA or HCl in dioxane).

    • Choice of Base: A very strong, sterically hindered base might preferentially deprotonate the less sterically accessible hydroxyl group over the more accessible N-H bond, but this is less reliable than protection.

    • Catalyst System: Some ligand/metal combinations may show a higher intrinsic preference for O-arylation over N-arylation, but this requires significant empirical screening. Protection is the industry-standard approach.

Troubleshooting_Workflow Start Reaction Issue Identified Q_Byproduct What is the major byproduct? Start->Q_Byproduct Deiodination De-iodination Q_Byproduct->Deiodination [M-126]+ N_Arylation N-Arylation Q_Byproduct->N_Arylation Isomer of Product Low_Yield Low Yield / Incomplete Q_Byproduct->Low_Yield Mainly Starting Material Sol_Deiod1 Lower Temperature Deiodination->Sol_Deiod1 Sol_Deiod2 Change Solvent (e.g., to Toluene) Deiodination->Sol_Deiod2 Sol_Deiod3 Screen Ligands Deiodination->Sol_Deiod3 Sol_NAry1 Use N-Boc-3-hydroxypiperidine N_Arylation->Sol_NAry1 Sol_Yield1 Increase Temperature Low_Yield->Sol_Yield1 Sol_Yield2 Switch to stronger base (e.g., Cs₂CO₃) Low_Yield->Sol_Yield2 Sol_Yield3 Check catalyst activity Low_Yield->Sol_Yield3 End Problem Resolved Sol_Deiod1->End Sol_Deiod2->End Sol_Deiod3->End Sol_NAry2 Add Boc protection step to protocol Sol_NAry1->Sol_NAry2 Sol_NAry1->End Sol_Yield1->End Sol_Yield2->End Sol_Yield3->End

Caption: Troubleshooting decision workflow.

Category 3: Purification
Q5: What is the best way to purify the final product away from the common byproducts?

A5: Silica gel column chromatography is the most common and effective method for purifying 3-(3-Iodophenoxy)piperidine.

  • General Protocol:

    • Solvent System Selection: Start by finding a solvent system using TLC that gives good separation between your product spot and the impurities. A gradient of ethyl acetate in hexanes is a good starting point. The desired product is moderately polar.

    • Byproduct Elution Profile:

      • De-iodinated product: This will be slightly less polar than your desired product and will likely elute just before it. A shallow gradient is needed to resolve these.

      • Diaryl ether (homocoupling): This is very non-polar and will elute quickly from the column with the hexanes-rich solvent front.

      • N-Arylation byproduct: This isomer may have a similar polarity to the desired product. Careful selection of the solvent system (sometimes adding a small amount of a third solvent like dichloromethane or methanol) may be necessary to achieve separation.

      • Unreacted 3-hydroxypiperidine: This is very polar and will remain at the baseline of the TLC, sticking strongly to the silica gel.

  • Alternative Purification:

    • Acid-Base Extraction: If you have basic impurities (like unreacted piperidine derivatives) and neutral impurities (like the diaryl ether), you can perform an acid-base workup before chromatography. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to remove basic impurities, then wash with dilute base (e.g., 1M NaOH) to remove the acidic 3-iodophenol. This will simplify the subsequent chromatography.

    • Crystallization: If the crude product is of sufficient purity (>90%), crystallization from a suitable solvent system (e.g., isopropanol/water, ethanol) can be an effective final purification step to obtain highly pure material.

Experimental Protocols
Protocol: N-Boc Protection of 3-Hydroxypiperidine

This protocol is a prerequisite for a selective O-arylation reaction.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution. If the reaction is sluggish, a non-nucleophilic base like triethylamine (TEA) (1.2 eq) can be added.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can often be used in the next step without further purification.

References
  • Vertex AI Search. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • RSC Publishing. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • PMC - NIH. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • Google Patents. (2014). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Pearson. (2022). Williamson Ether Synthesis: Videos & Practice Problems.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • IRIS - Unibo. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases.
  • NIH. (n.d.). Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).
  • ResearchGate. (n.d.). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives | Request PDF.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • ResearchGate. (2010). (PDF) The Mechanism of the Modified Ullmann Reaction.
  • ResearchGate. (n.d.). Iodination and palladium-catalyzed phosphination sequence reactions of...
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Williamson Ether Synthesis Practice Problems | Test Your Skills with Real Questions. (n.d.).
  • DTIC. (2025). Piperidine Synthesis.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • NIH. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Green Chemistry - In situ Fmoc removal. (n.d.).
  • Organic Chemistry Frontiers (RSC Publishing). (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Thermo Fisher Scientific - US. (n.d.). Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for "3-(3-Iodophenoxy)piperidine"

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the synthesis of 3-(3-Iodophenoxy)piperidine (CAS 946725-88-8).[1][2] This scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the synthesis of 3-(3-Iodophenoxy)piperidine (CAS 946725-88-8).[1][2] This scaffold is a critical intermediate in medicinal chemistry, often serving as a linker in PROTACs or a core pharmacophore in kinase inhibitors.[1][2]

The synthesis presents a specific chemoselectivity challenge: forming an aryl-alkyl ether bond while preserving a reactive aryl iodide moiety.[1][2] This guide synthesizes field-proven protocols with mechanistic insights to help you navigate these challenges.

Module 1: Synthetic Route Selection

Q: Why is my SNAr (Nucleophilic Aromatic Substitution) reaction failing or yielding mixtures?

A: The target molecule contains a 3-iodophenoxy group.[1][2][3][4][5] The meta-iodine substituent on the phenol ring is electron-rich/neutral and does not sufficiently activate the ring for SNAr.[1][2] Furthermore, attempting SNAr on a di-haloarene (e.g., 1,3-diiodobenzene) often leads to chemoselectivity issues (over-substitution) or requires harsh conditions (high heat/strong base) that can degrade the piperidine ring or cause dehydrohalogenation.[1][2]

Recommendation: Switch to the Mitsunobu Reaction .[1][2] This pathway operates under mild, neutral conditions and is driven by the formation of a strong phosphine oxide bond, allowing for the coupling of 3-iodophenol with N-Boc-3-hydroxypiperidine without disturbing the aryl iodide.[1][2]

Visualizing the Pathway Strategy

ReactionPathway Start Target: 3-(3-Iodophenoxy)piperidine SNAr Route A: SNAr (High Failure Risk) Start->SNAr Analysis Mitsunobu Route B: Mitsunobu (Recommended) Start->Mitsunobu Analysis Substrate1 3-Iodophenol SNAr->Substrate1 Requires EWG Intermediate Intermediate: N-Boc-3-(3-iodophenoxy)piperidine Mitsunobu->Intermediate DIAD, PPh3, THF 0°C -> RT Substrate1->Mitsunobu Substrate2 N-Boc-3-hydroxypiperidine Substrate2->Mitsunobu Product Final Product (TFA Salt) Intermediate->Product Deprotection (TFA/DCM)

Figure 1: Strategic selection of the Mitsunobu pathway to preserve the aryl iodide integrity.

Module 2: Mitsunobu Reaction Optimization

Q: I am observing low conversion (<40%). How do I optimize the reagent stoichiometry?

A: The Mitsunobu reaction is sensitive to moisture and steric hindrance.[1][2] The formation of the betaine intermediate (PPh3-DIAD) is rapid, but the subsequent activation of the alcohol can be sluggish with secondary alcohols like 3-hydroxypiperidine.[1][2]

Technical Insight:

  • Moisture Control: Water competes with the alcohol for the betaine, producing hydrazine byproducts and phosphine oxide without forming the product.[1][2] Ensure all reagents, especially THF, are anhydrous.[1][2]

  • Stoichiometry: Use a 1.5 equivalent excess of PPh3 and DIAD relative to the limiting reagent (usually the phenol).[1][2]

  • Order of Addition: Do not mix everything at once. The "Pre-activation" method often boosts yields for hindered substrates.[1][2]

Optimized Protocol: Mitsunobu Coupling

Reagents:

  • Limiting Reagent: 3-Iodophenol (1.0 eq)[1][2]

  • Alcohol: N-Boc-3-hydroxypiperidine (1.2 eq)[1][2]

  • Phosphine: Triphenylphosphine (PPh3) (1.5 eq)[1][2][6]

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)[1][2]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve 3-Iodophenol, N-Boc-3-hydroxypiperidine, and PPh3 in anhydrous THF. Cool the mixture to 0°C in an ice bath.

  • Addition: Add DIAD dropwise over 20-30 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.[2][7]

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The phenol spot should disappear.[1][2]

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine Oxide (TPPO).[1][2] Filter off the white solid.[1][2]

  • Purification: Flash chromatography is required to remove hydrazine byproducts.[1][2]

Troubleshooting Table: Common Mitsunobu Issues
SymptomProbable CauseCorrective Action
No Reaction Betaine decomposition or wet solvent.[1][2]Use freshly distilled THF.[2] Add molecular sieves (4Å).
Low Yield Steric hindrance of secondary alcohol.[1][2]Switch solvent to Toluene (higher temp stability) or use ADDP/PBu3 for more "muscle".[1][2]
Inversion Failure S_N1 character due to stable carbocation.Ensure temperature stays low (0°C) during addition. (Note: Mitsunobu typically inverts stereochemistry; (S)-alcohol yields (R)-ether).[1][2]
Difficult Purification TPPO co-elution.Use a Polymer-supported PPh3 (PS-PPh3) reagent to remove oxide by simple filtration.[1][2]

Module 3: Deprotection & Isolation

Q: How do I remove the Boc group without affecting the ether linkage or the iodine?

A: The aryl-alkyl ether bond is robust to acid, but the aryl iodide can be sensitive to radical conditions or extremely strong Lewis acids.[1][2] Standard acidic deprotection is safe if controlled.[2]

Protocol: TFA Deprotection

  • Dissolve the purified intermediate (N-Boc-3-(3-iodophenoxy)piperidine) in DCM (0.2 M).

  • Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.

  • Stir at RT for 1–2 hours.

  • Quenching (Critical): Do not concentrate to dryness immediately if iodine stability is a concern (though usually stable). Quench with saturated NaHCO3 solution to pH 8.[1][2]

  • Extraction: Extract with DCM or EtOAc.

  • Salt Formation: To store the product, convert it to the HCl salt by adding 2M HCl in ether to the free base.[1][2] The salt is more stable against oxidation.[1][2]

Module 4: Safety & Scalability

Q: Can I scale this up to 100g?

A: Caution is advised. DIAD and DEAD are shock-sensitive and potentially explosive upon heating.[1][2]

  • Alternative: For large scale (>50g), consider using ADDP (1,1'-(Azodicarbonyl)dipiperidine) which is a solid and safer to handle, though less soluble.[1][2]

  • Exotherm Control: The addition of DIAD is highly exothermic.[1][2] On a large scale, active cooling is mandatory.[1][2]

References

  • Mitsunobu Reaction Mechanism & Optimization

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1][2] Chemical Reviews 109.6 (2009): 2551-2651.[1][2]

    • [1][2]

  • Synthesis of Piperidine Ethers (General Protocols)

    • Deng, X., et al. "Application of the Mitsunobu reaction to the synthesis of aryl alkyl ethers."[1][2] Tetrahedron Letters 40.20 (1999): 3823-3826.[1][2]

    • [1][2]

  • Safety of Azodicarboxylates

    • Organic Syntheses, Coll.[1][2] Vol. 10, p.482 (2004).[1][2] "Safety warnings regarding DIAD/DEAD."

    • [1][2]

  • CAS Registry Data

    • 3-(3-Iodophenoxy)piperidine (CAS 946725-88-8).[1][2]

    • [1][2]

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific reagents before handling.

Sources

Troubleshooting

"3-(3-Iodophenoxy)piperidine" stability issues and degradation

Welcome to the dedicated technical support guide for 3-(3-Iodophenoxy)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their exper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-(3-Iodophenoxy)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their experimental workflows. As a molecule incorporating a piperidine ring, an aryl-iodide, and an ether linkage, its stability can be influenced by several environmental and experimental factors. Understanding these sensitivities is paramount for ensuring the integrity of your starting materials, the reproducibility of your results, and the accurate interpretation of your data.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 3-(3-Iodophenoxy)piperidine has developed a yellow or brownish tint over time. What is the cause, and is the material still usable?

A: The discoloration of your sample is a common indicator of degradation, primarily due to two potential pathways: photodegradation and oxidation.

  • Photodegradation: The carbon-iodine (C-I) bond on the aromatic ring is susceptible to cleavage when exposed to light, particularly in the UV spectrum.[1] This homolytic cleavage generates a highly reactive aryl radical and an iodine radical. The iodine radical can then form molecular iodine (I₂), which is colored and can impart a yellow-to-brown hue to the material. This is a well-documented behavior for iodo-aromatic compounds.[2]

  • Oxidation: The secondary amine within the piperidine ring is a site susceptible to oxidation, even by atmospheric oxygen over extended periods.[1][3] This can lead to the formation of N-oxides or other colored impurities.

Is it usable? Extreme caution is advised. The presence of color indicates that the purity of the material is compromised. For sensitive applications, such as quantitative biological assays or kinetic studies, using discolored material is strongly discouraged as the impurities could be reactive or interfere with analytical measurements. For synthetic purposes, the material might be salvageable after re-purification (e.g., column chromatography or recrystallization), but a purity assessment by HPLC, LC-MS, and ¹H NMR is essential before use.[4]

Q2: I'm observing a new, unidentified peak in my LC-MS analysis of a solution containing 3-(3-Iodophenoxy)piperidine. What could this impurity be?

A: The identity of the new peak depends on the experimental or storage conditions. Based on the molecule's structure, several degradation products are plausible:

  • De-iodinated Product (M-126): The most common degradant, especially if the solution was exposed to light, is the product of C-I bond cleavage followed by hydrogen abstraction. This would be 3-phenoxypiperidine.

  • Oxidized Product (M+16): If the sample was exposed to oxidizing conditions or atmospheric oxygen over time, the formation of 3-(3-Iodophenoxy)piperidine N-oxide is a likely possibility. The piperidine ring is susceptible to oxidation at the nitrogen atom.[1]

  • Hydrolysis Products: While the aryl ether bond is generally stable, prolonged exposure to strong acidic conditions can lead to its cleavage, resulting in 3-iodophenol and piperidin-3-ol.[5][6]

  • Ring-Opened Products: Under more aggressive oxidative or photolytic conditions, the piperidine ring itself can undergo cleavage, leading to a variety of smaller, more complex molecules.[3][7]

To identify the unknown peak, a high-resolution mass spectrometry (HRMS) analysis is recommended to obtain an accurate mass and predict the elemental composition.

Q3: What are the definitive storage and handling procedures for 3-(3-Iodophenoxy)piperidine to ensure long-term stability?

A: Proper storage is the most critical factor in preventing degradation. The following conditions are mandatory:

  • Light Protection: Store the compound in an amber vial or a container completely wrapped in aluminum foil to protect it from light.[8][9] This is the most crucial step to prevent photolytic C-I bond cleavage.

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended. This displaces atmospheric oxygen and moisture, preventing oxidation of the piperidine moiety and potential side reactions.[3]

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal for solid samples.[10] Avoid repeated freeze-thaw cycles for solutions.

  • Container: Use a tightly sealed container to prevent the ingress of moisture and atmospheric gases like carbon dioxide.[11][12] Amines can react with atmospheric CO₂ to form carbamate salts, which may affect solubility and reactivity.[13]

Q4: Are there specific solvents or reagents that are incompatible with 3-(3-Iodophenoxy)piperidine?

A: Yes. Due to its functional groups, care must be taken when choosing solvents and reaction partners.

  • Strong Oxidizing Agents: Avoid reagents like hydrogen peroxide, potassium permanganate, or other strong oxidants, as they will readily oxidize the piperidine nitrogen.[3]

  • Strong Acids: While the compound will form a salt with acids, prolonged exposure to hot, concentrated acids can catalyze the hydrolysis of the aryl ether linkage.[6]

  • Photochemically Active Reagents: Be cautious when using reagents that are themselves photosensitive or are used in photochemical reactions, as they could accelerate the degradation of the C-I bond.

Troubleshooting Guide: Common Experimental Issues

This table provides a quick reference for diagnosing and solving common problems encountered during experiments.

Observed Problem Potential Cause(s) Recommended Solution & Rationale
Inconsistent reaction yields or assay results. Degradation of the starting material.Solution: Confirm the purity of 3-(3-Iodophenoxy)piperidine via HPLC or LC-MS immediately before use. Rationale: Using a quantified, high-purity starting material is essential for reproducibility. Even small amounts of degradants can alter reaction outcomes.
Appearance of a precipitate in a stock solution (e.g., in DMSO). 1. Formation of a salt (e.g., hydrochloride from atmospheric HCl, or carbamate from CO₂).[13] 2. Limited long-term solubility.Solution: Prepare fresh stock solutions for each experiment. If a precipitate is observed, gently warm and vortex the solution. If it does not redissolve, it is likely a salt; discard and prepare a fresh solution. Rationale: Salts have different solubility profiles and can crash out of solution, leading to inaccurate concentrations.
Reaction mixture turns purple/brown during a transition-metal-catalyzed cross-coupling reaction. Formation of elemental iodine (I₂) due to side reactions involving the C-I bond.Solution: Ensure rigorous de-gassing of the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen). Consider adding a mild reducing agent or an iodine scavenger if compatible with the reaction chemistry. Rationale: Oxygen can participate in side reactions that lead to the formation of I₂, which can both interfere with the reaction and signal compound degradation.
Baseline "noise" or multiple small peaks in analytical chromatograms. System-wide contamination or slow degradation in the analytical mobile phase.Solution: Use fresh, HPLC-grade mobile phase. Ensure the mobile phase is not overly acidic or basic if the sample will be in the autosampler for an extended period. Rationale: The compound may have limited stability under certain pH conditions, leading to degradation on the timescale of a long analytical run.

Visualizing Stability and Degradation

Key Structural Liabilities

The following diagram highlights the functional groups within 3-(3-Iodophenoxy)piperidine and their primary stability concerns.

G cluster_molecule 3-(3-Iodophenoxy)piperidine cluster_liabilities Potential Degradation Sites cluster_stressors Stress Factors mol Structure N_H Piperidine N-H Oxidation Oxidation (O₂, H₂O₂) N_H->Oxidation Susceptible to C_I Aryl C-I Bond Light Light (UV) Photolysis C_I->Light Labile to C_O_C Aryl Ether Linkage Acid Strong Acid (H⁺) C_O_C->Acid Cleaved by

Caption: Key degradation sites on 3-(3-Iodophenoxy)piperidine.

Hypothetical Degradation Pathways

This diagram illustrates the two most probable degradation pathways under common laboratory conditions.

DegradationPathways cluster_photo Photodegradation cluster_ox Oxidation Parent 3-(3-Iodophenoxy)piperidine Photo_Radical Aryl & Iodine Radicals Parent->Photo_Radical Light (hν) Ox_Product N-Oxide Product Parent->Ox_Product [O] (e.g., Air) Photo_Product 3-Phenoxypiperidine (De-iodinated Product) Photo_Radical->Photo_Product + [H] I2 I₂ (Color Formation) Photo_Radical->I2

Caption: Primary photodegradation and oxidation pathways.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparation of Stock Solutions

This protocol is designed to minimize degradation during solution preparation and short-term storage.

  • Purity Verification: Before weighing, visually inspect the solid material. If any discoloration is present, do not proceed. Confirm the purity of a representative sample via HPLC or LC-MS.

  • Weighing: Use a calibrated analytical balance to weigh the required amount of 3-(3-Iodophenoxy)piperidine directly into a new, clean amber glass vial.

  • Solvent Addition: Add the desired volume of high-purity, anhydrous solvent (e.g., DMSO, DMF) that has been purged with argon or nitrogen for 10-15 minutes to remove dissolved oxygen.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is fully dissolved. Avoid excessive heating.

  • Storage: If the solution is not for immediate use, flush the headspace of the vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the vial in parafilm. Store at -20°C for short-term storage (up to 1 week). For longer periods, preparing fresh solutions is strongly recommended.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and establishing the stability profile of the molecule under your specific experimental conditions.

ForcedDegradation cluster_conditions Stress Conditions (Incubate for 24-48h) Start Prepare Stock Solution of 3-(3-Iodophenoxy)piperidine in Acetonitrile/Water Control T=0 Control Sample (Analyze Immediately) Start->Control Acid Acidic (0.1 M HCl, 60°C) Start->Acid Aliquot & Stress Base Basic (0.1 M NaOH, 60°C) Start->Base Aliquot & Stress Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Aliquot & Stress Thermal Thermal (80°C, in dark) Start->Thermal Aliquot & Stress Photolytic Photolytic (UV Lamp, RT) Start->Photolytic Aliquot & Stress Analysis Analyze All Samples (Stressed + Control) by LC-MS/DAD Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Report Compare Chromatograms: - Identify Degradants - Calculate % Degradation - Determine Mass Balance Analysis->Report

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Keep in a light-protected oven.

    • Photolytic: Place in a photostability chamber under controlled UV/Vis light.

    • Control: Keep a sample at room temperature, protected from light.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis: At each time point, quench the reactions if necessary (e.g., neutralize acid/base samples) and analyze all samples by a stability-indicating method, typically reverse-phase HPLC with a photodiode array (DAD) and mass spectrometry (MS) detector.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, determine their molecular weights from the MS data, and calculate the percentage of degradation of the parent compound. This provides a clear picture of the compound's liabilities.

By adhering to these guidelines and proactively investigating the stability of 3-(3-Iodophenoxy)piperidine, you can significantly enhance the quality and reliability of your research.

References

  • Apollo Scientific. (2023). (S)-Piperidin-3-ol Safety Data Sheet. Link

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Link

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Link

  • Biosynce. (2025). Under what conditions does piperidine decompose?. Link

  • Angene Chemical. (2021). Safety Data Sheet. Link

  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine. Link

  • Journal of Medicinal Chemistry. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions. Link

  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link

  • Cambridge Isotope Laboratories. (2024). PIPERIDINE (D11, 98%) Safety Data Sheet. Link

  • The Journal of Physical Chemistry A. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Link

  • ACS Publications. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Link

  • Waser, J. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube. Link

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Link

  • Google Patents. (1998). Process for the preparation of 3,3-disubstituted piperidines. Link

  • Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Link

  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. Link

Sources

Optimization

Overcoming low yield in phenoxy-piperidine coupling reactions

Technical Support Center: Phenoxy-Piperidine Coupling Authorized Technical Guide | Doc ID: CHE-774-PIP | Revision: 2.4 Diagnostic Triage: Select Your Methodology Executive Summary: Low yields in coupling phenols with pip...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenoxy-Piperidine Coupling Authorized Technical Guide | Doc ID: CHE-774-PIP | Revision: 2.4

Diagnostic Triage: Select Your Methodology

Executive Summary: Low yields in coupling phenols with piperidines usually stem from a mismatch between the substrate's electronic properties and the coupling strategy. The secondary alcohol of the piperidine ring is sterically demanding and prone to elimination, while the amine nitrogen (if unprotected) acts as a catalyst poison.

Use this decision matrix to select the correct protocol before troubleshooting specific failures.

CouplingLogic Start START: Select Substrate Class ArylType Is the Aromatic Ring Electron Deficient? (Contains NO2, CN, CF3, etc.) Start->ArylType YesSNAr YES ArylType->YesSNAr NoSNAr NO (Neutral/Electron Rich) ArylType->NoSNAr SNAr PROTOCOL A: SNAr Coupling (Nucleophilic Aromatic Substitution) YesSNAr->SNAr SNAr_Cond Conditions: NaH or KOtBu, DMF/DMSO Substrate: 4-Fluorobenzene deriv. SNAr->SNAr_Cond IsPhenol Is the Aromatic Partner a Phenol (Ar-OH)? NoSNAr->IsPhenol YesMits YES IsPhenol->YesMits NoMits NO (It is an Aryl Halide) IsPhenol->NoMits Mitsunobu PROTOCOL B: Mitsunobu Reaction (Inversion of Configuration) YesMits->Mitsunobu Mits_Cond Conditions: PPh3 + DEAD/DIAD or ADDP Substrate: 4-Hydroxypiperidine Mitsunobu->Mits_Cond Buchwald PROTOCOL C: Pd-Catalyzed Etherification (Buchwald-Hartwig Type) NoMits->Buchwald Buch_Cond Conditions: Pd(OAc)2, RockPhos/tBuBrettPhos Substrate: Aryl Bromide/Chloride Buchwald->Buch_Cond

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on substrate electronics and functional group availability.

Protocol A: The Mitsunobu Reaction (Standard Phenols)

Context: This is the most common route for electron-neutral phenols. However, the secondary alcohol of 4-hydroxypiperidine is sterically hindered, often leading to "dead" reactions where the betaine forms but fails to activate the alcohol, or the hydrazine byproduct becomes inseparable.

Critical Pre-requisite: The piperidine nitrogen MUST be protected (Boc, Cbz, or Benzyl). Free amines will preferentially alkylate or poison the reaction.

Optimized Workflow
  • Reagent Order (The "Pre-Complexation" Method): Do not mix everything at once.

    • Step 1: Dissolve

      
       (1.5 eq) and the Phenol (1.0 eq) in anhydrous THF or Toluene.
      
    • Step 2: Cool to 0°C.

    • Step 3: Add DIAD (or DEAD) (1.5 eq) dropwise.[1] Wait 10-15 minutes. This allows the betaine to form without interference.

    • Step 4: Add the N-protected-4-hydroxypiperidine (1.2 eq) last.

  • The "ADDP" Switch (For Low Yields): If standard DEAD/DIAD yields are <30%, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine).

    • Why: ADDP is more reactive and works better for sterically hindered secondary alcohols (like piperidines) and phenols with higher pKa values.

Comparative Performance Data
VariableStandard ConditionsOptimized Conditions
Reagents

/ DEAD

/ ADDP
Temperature 0°C to RT0°C to RT (can heat to 60°C)
pKa Tolerance Phenol pKa < 11Phenol pKa < 13
Steric Tolerance Poor (Secondary alcohols slow)High (Forces hindered coupling)
Typical Yield 25 - 45%65 - 85%

Protocol B: Coupling (Electron-Deficient Aromatics)

Context: If your aromatic ring has a nitro, cyano, or poly-fluoro group, do not use Mitsunobu.


 is cleaner, cheaper, and scalable.

The Pitfall: Using weak bases (


) or protic solvents leads to extremely slow kinetics with secondary alcohols.
Optimized Workflow
  • Substrate: Use 4-Fluorobenzene derivatives (Fluoro is a better leaving group than Chloro/Bromo for

    
     due to the high electronegativity stabilizing the transition state).
    
  • Base: Sodium Hydride (

    
    , 60% dispersion) is mandatory to form the hard alkoxide nucleophile.
    
  • Solvent: DMF or NMP (Anhydrous).

  • Additive: 18-Crown-6 (0.1 eq) if using Potassium bases (

    
    ).
    

Step-by-Step:

  • Suspend

    
     (1.2 eq) in anhydrous DMF at 0°C under Argon.
    
  • Add N-Boc-4-hydroxypiperidine (1.0 eq) dropwise. Stir 30 min until evolution of

    
     ceases (Formation of Alkoxide).
    
  • Add the aryl fluoride (1.1 eq).

  • Warm to RT. If no reaction after 1 hr, heat to 60°C.

Protocol C: Pd-Catalyzed Etherification (Unactivated Aryl Halides)

Context: When you have an unactivated aryl bromide/chloride (no EWGs) and cannot use the phenol (Mitsunobu), you must use Palladium catalysis.

The Challenge: Reductive elimination to form C-O bonds is much harder than C-N bonds. Standard ligands (


, dppf) will fail.
Ligand Selection Guide

You must use bulky, electron-rich biaryl phosphine ligands.

  • Primary Choice: RockPhos or tBuBrettPhos .

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (weaker bases reduce side reactions compared to NaOtBu).

PdCycle cluster_fail Common Failure Mode L1 Ligand Selection (RockPhos / tBuBrettPhos) OxAdd Oxidative Addition (Ar-X to Pd) L1->OxAdd Bulky Ligand Promotes Coord Coordination of Piperidine-OH OxAdd->Coord RedElim Reductive Elimination (C-O Bond Formation) Coord->RedElim Rate Determining Step BetaElim Beta-Hydride Elimination (Forms Ketone + Ar-H) Coord->BetaElim If Ligand is Too Small

Figure 2: The critical role of ligand steric bulk in preventing Beta-Hydride elimination during Pd-catalyzed etherification.

Troubleshooting & FAQs

Q1: I see a large amount of alkene (elimination product) instead of my ether.

  • Cause: You likely used the Alkylation route (

    
    ). The secondary mesylate is prone to E2 elimination.
    
  • Fix: Abandon the alkylation route. Switch to Mitsunobu (Protocol A). The Mitsunobu mechanism proceeds via an oxyphosphonium intermediate that favors

    
    -like inversion over elimination if kept cool.
    

Q2: My Mitsunobu reaction is stuck at the betaine stage (orange color persists, no product).

  • Cause: The pKa of your phenol might be too high (>11), or the piperidine is too sterically hindered for the standard DEAD/TPP complex.

  • Fix: Switch to ADDP (reagent) and Tributylphosphine (

    
    ) . This pair is more nucleophilic and handles hindered alcohols significantly better.
    

Q3: Can I use 4-chloropyridine or 4-chloropiperidine for


? 
  • Analysis: 4-chloropiperidine is an alkyl halide (prone to elimination). 4-chloropyridine is an aryl halide but requires activation.

  • Fix: If using a pyridine ring, use 4-chloropyridine hydrochloride with

    
     in DMSO. The Nitrogen in the pyridine ring acts as the electron-withdrawing group (EWG), enabling 
    
    
    
    .

Q4: How do I remove the triphenylphosphine oxide (TPPO) byproduct?

  • Tip: If you cannot switch to polymer-bound TPP, precipitate the TPPO by adding Hexanes/Ether (1:1) to your concentrated reaction mixture and filtering the white solid. Alternatively, use a

    
     wash during workup, which complexes with TPPO.
    

References

  • Buchwald-Hartwig Cross-Coupling (General & O-Aryl

    • Source: J&K Scientific / Wikipedia
    • Context: Overview of Pd-catalyzed cross-coupling mechanisms, specifically addressing the challenges of C-O bond form
    • URL:2

  • Mitsunobu Reaction Mechanism & Troubleshooting

    • Source: Organic Chemistry Portal[3]

    • Context: Detailed mechanism of the betaine formation, pKa limitations (<11-13)
    • URL:4

  • Nucleophilic Arom

    
    ) Dynamics 
    
    • Source: Master Organic Chemistry
    • Context: Explanation of the addition-elimination mechanism, the necessity of electron-withdrawing groups, and the superiority of Fluorine as a leaving group in these systems.[5]

    • URL:5

  • Modified Mitsunobu Reagents (ADDP/CMBP)

    • Source: TCI Chemicals
    • Context: Technical breakdown of using Cyanomethylenetributylphosphorane (CMBP) and ADDP to overcome steric hindrance and high pKa nucleophiles in ether synthesis.
    • URL:6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-(3-Iodophenoxy)piperidine in Biological Assays

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-(3-Iodophenoxy)piperidine. This document is designed for researchers, scientists, and drug development professionals who may...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(3-Iodophenoxy)piperidine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during biological experimentation. Given its chemical structure, poor aqueous solubility is an anticipated challenge that can lead to inconsistent results, underestimated potency, and misleading structure-activity relationships (SAR). This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My 3-(3-Iodophenoxy)piperidine is precipitating out of solution during my experiment. Why is this happening?

A: The precipitation of 3-(3-Iodophenoxy)piperidine in aqueous-based biological buffers (e.g., PBS, cell culture media) is primarily due to its physicochemical properties. The molecule's structure, which includes an iodophenyl group and a piperidine ring, confers significant lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents).[1][2] Compounds with high lipophilicity generally exhibit poor solubility in water.

The key reasons for precipitation are:

  • High Lipophilicity: The large, non-polar surface area of the molecule makes it energetically unfavorable to interact with polar water molecules.

  • Supersaturation: When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the concentration of the organic solvent drops dramatically. This can cause the local concentration of your compound to exceed its solubility limit in the new aqueous environment, leading to precipitation. This is a common challenge for many poorly soluble drug candidates.[3]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A: For compounds like 3-(3-Iodophenoxy)piperidine, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing primary stock solutions.[4][5] DMSO is a highly polar, aprotic solvent capable of dissolving a wide array of organic molecules, including many that are insoluble in water.[4]

When preparing your stock, aim for a high concentration (e.g., 10-50 mM). This allows you to add a very small volume to your final assay, minimizing the concentration of the solvent itself, which can have off-target effects.

See "Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO" for a detailed methodology.

Q3: I'm using a DMSO stock. What is a "safe" final concentration of DMSO for my cell-based assay?

A: This is a critical question, as DMSO can exert biological effects and cytotoxicity in a concentration-dependent manner.[6] While there is no universal "safe" concentration, a general consensus in the scientific community provides a strong starting point.

  • ≤ 0.1% DMSO: Widely considered safe for most cell lines with minimal impact on cell viability or function, even in long-term incubation studies.[7]

  • 0.1% to 0.5% DMSO: Generally acceptable for many assays, but the potential for subtle effects increases. Some sensitive cell lines or assays may be affected.[8][9]

  • ≥ 1.0% DMSO: Significant cytotoxicity and off-target effects are commonly observed.[8][10] Concentrations at this level can reduce cell viability, inhibit proliferation, and interfere with signaling pathways.[10]

Crucially, you must always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your experimental samples, allowing you to subtract any effects of the solvent itself.

Final DMSO ConcentrationGeneral RecommendationPotential Impact on Cells
< 0.1% Highly Recommended Negligible to very low toxicity; generally considered the gold standard for minimizing solvent-induced artifacts.[7]
0.1% - 0.5% Acceptable for many assays ; requires careful validation with vehicle controls.Mild stress or altered gene expression may occur in sensitive cell lines. Cell proliferation may be slightly reduced.[9]
0.5% - 1.0% Use with Caution ; only for short-duration assays or when higher concentrations are unavoidable.Increased risk of cytotoxicity and off-target effects. May induce differentiation or affect membrane permeability.[6][10]
> 1.0% Not Recommended for most cell-based assays.High probability of significant cytotoxicity, apoptosis, and major confounding effects on experimental results.[8]
Q4: Are there effective alternatives to DMSO for improving the aqueous solubility of my compound?

A: Yes. If DMSO is incompatible with your assay or if you cannot achieve the desired compound concentration without exceeding the safe DMSO limit, cyclodextrins are an excellent alternative.[11][12]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[13] They can encapsulate lipophilic molecules like 3-(3-Iodophenoxy)piperidine, forming an "inclusion complex."[11][14] This complex has a water-soluble exterior, effectively shuttling the poorly soluble compound into the aqueous phase.[12]

Commonly used cyclodextrins in research include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

These modified cyclodextrins are generally preferred over native β-cyclodextrin due to their higher aqueous solubility and lower toxicity.[15]

See "Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)" for a detailed workflow.

Troubleshooting Workflows & Protocols

Workflow for Addressing Compound Precipitation

If you observe precipitation upon adding your compound to the assay medium, follow this systematic troubleshooting workflow.

G start Precipitation Observed in Assay Medium? check_stock Is the 100% DMSO stock solution clear? start->check_stock stock_precip Stock has precipitated. Prepare fresh stock. Consider lower concentration. check_stock->stock_precip No stock_ok Stock is clear. check_stock->stock_ok Yes check_dilution How was the stock diluted into the aqueous buffer? stock_ok->check_dilution direct_dilution Direct, one-step dilution of high-concentration stock. check_dilution->direct_dilution serial_dilution Serial or intermediate dilution steps were used. check_dilution->serial_dilution solution1 Action: Perform Serial Dilution (See Protocol 1, Step 4) direct_dilution->solution1 solution2 Action: Lower Final Compound Concentration Is a lower concentration feasible for the assay? serial_dilution->solution2 solution3 Action: Use a Solubility Enhancer (e.g., Cyclodextrin - See Protocol 2) solution2->solution3 No

Caption: A decision tree for troubleshooting compound precipitation.

Mechanism of Cyclodextrin-Mediated Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a lipophilic drug to enhance its solubility in water.

G cluster_0 In Aqueous Solution compound 3-(3-Iodophenoxy)piperidine (Lipophilic, Poorly Soluble) complex Water-Soluble Inclusion Complex arrow + compound->arrow cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) arrow->cd mid_point->complex  Forms Complex

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-(3-Iodophenoxy)piperidine

Welcome to the technical support center for the synthesis and scale-up of 3-(3-Iodophenoxy)piperidine. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(3-Iodophenoxy)piperidine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based insights into the common challenges encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and scale up your reaction with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries regarding the synthesis of 3-(3-Iodophenoxy)piperidine.

Q1: What is the most common and scalable synthetic route for 3-(3-Iodophenoxy)piperidine?

A1: The most prevalent method is a copper-catalyzed Ullmann condensation (also known as an Ullmann-type reaction). This reaction forms the key C-O ether bond by coupling 3-iodophenol with a suitably protected 3-hydroxypiperidine, followed by deprotection. While palladium-catalyzed Buchwald-Hartwig amination is an alternative for C-N bond formation, the Ullmann condensation is often preferred for C-O ether linkages in this context due to cost-effectiveness and well-established protocols.[1][2][3]

Q2: Why is N-protection of the piperidine ring necessary?

A2: The secondary amine of the piperidine ring is nucleophilic and can compete with the hydroxyl group in the coupling reaction, leading to N-arylation side products. Furthermore, the amine can coordinate to the copper catalyst, potentially inhibiting its activity. Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) temporarily block the amine's reactivity, ensuring the reaction proceeds regioselectively at the hydroxyl group.

Q3: Which copper source and ligand are recommended for this Ullmann condensation?

A3: Copper(I) iodide (CuI) is the most commonly used catalyst precursor. While traditional Ullmann reactions required stoichiometric copper powder at very high temperatures, modern protocols use catalytic amounts of a Cu(I) salt.[2] The efficiency is significantly improved by using a ligand. Simple, inexpensive ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) are highly effective in facilitating the coupling of aryl halides with alcohols.

Q4: What are the critical reaction parameters to control during scale-up?

A4: The most critical parameters are:

  • Inert Atmosphere: Oxygen can oxidize the active Cu(I) species to inactive Cu(II), stalling the reaction. Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Temperature Control: Ullmann-type reactions often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[2] However, excessive heat can lead to byproduct formation and degradation. Precise temperature control is vital for consistency.

  • Base Selection: An appropriate base is required to deprotonate the phenol. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[4][5] Cs₂CO₃ is more soluble and often gives better results but is more expensive.

  • Solvent Purity: The solvent (e.g., DMF, DMSO, or toluene) must be anhydrous. Water can hydrolyze the catalyst and interfere with the base.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions based on chemical principles.

Problem 1: Low or No Product Formation (Starting Materials Unchanged)

  • Question: My reaction has stalled. TLC/LC-MS analysis shows primarily unreacted 3-iodophenol and protected 3-hydroxypiperidine. What went wrong?

  • Answer & Troubleshooting Steps: This issue almost always points to a problem with the catalytic system or reaction conditions.

    • Check for Catalyst Deactivation:

      • Cause: The most common culprit is oxygen. The active Cu(I) catalyst is readily oxidized to Cu(II), which is generally inactive for this transformation.

      • Solution: Ensure your entire apparatus is rigorously purged with an inert gas (argon or nitrogen) before adding the catalyst. Use properly degassed solvents. If you suspect oxygen contamination, the run is likely unsalvageable. For the next attempt, employ a robust degassing technique like three freeze-pump-thaw cycles or sparging the solvent with inert gas for at least 30 minutes.

    • Verify Base Strength and Solubility:

      • Cause: The reaction requires the deprotonation of 3-iodophenol to form the nucleophilic phenoxide. If the base is too weak or, more commonly, poorly soluble in the reaction medium, this initial step will not occur efficiently.[4]

      • Solution: While K₂CO₃ is common, it has low solubility in solvents like toluene. Consider switching to Cs₂CO₃, which is more soluble and basic, often accelerating the reaction.[5] Alternatively, if using K₂CO₃, ensure it is finely powdered to maximize surface area and that agitation is vigorous.

    • Assess Catalyst and Ligand Quality:

      • Cause: The CuI source may be old or partially oxidized (visible as green/blue tints instead of off-white). The ligand may be impure.

      • Solution: Use freshly purchased, high-purity CuI and ligand. If the CuI appears discolored, it can sometimes be purified by washing with acetic acid and ether, but using a fresh bottle is recommended for process reliability.

    // Nodes Start [label="Low Yield:\nMainly Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inert [label="Was the reaction\nrigorously kept inert?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Is the base strong\nand soluble enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Is the CuI / Ligand\nof high quality?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Is the temperature\nhigh enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

    Sol_Inert [label="Solution:\nImprove degassing.\nUse Schlenk techniques.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Base [label="Solution:\nSwitch to Cs₂CO₃ or\nuse finely ground K₂CO₃.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Catalyst [label="Solution:\nUse fresh, high-purity\nreagents.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Solution:\nGradually increase temp.\n(e.g., in 10°C increments).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Connections Start -> Check_Inert; Check_Inert -> Check_Base [label=" Yes "]; Check_Inert -> Sol_Inert [label=" No "]; Check_Base -> Check_Catalyst [label=" Yes "]; Check_Base -> Sol_Base [label=" No "]; Check_Catalyst -> Check_Temp [label=" Yes "]; Check_Catalyst -> Sol_Catalyst [label=" No "]; Check_Temp -> Sol_Temp [label=" No "]; }

    Caption: Troubleshooting logic for low product conversion.

Problem 2: Significant Side Product Formation

  • Question: My reaction yields the desired product, but I'm also seeing significant impurities. One major side product appears to be from the self-coupling of 3-iodophenol. How can I suppress this?

  • Answer & Troubleshooting Steps: Side product formation often relates to reaction temperature, stoichiometry, or the formation of highly reactive intermediates.

    • Control of Biaryl Ether Formation (Self-Coupling):

      • Cause: The Ullmann reaction can also couple two molecules of the aryl halide to form a biaryl compound, or in this case, two molecules of the phenoxide to form a biaryl ether. This is often exacerbated by excessively high temperatures or slow addition of one of the coupling partners.[6]

      • Solution:

        • Lower the Temperature: This is the most effective solution. Reduce the reaction temperature by 10-20 °C. While this may slow the reaction, it will significantly improve selectivity.

        • Control Stoichiometry: Ensure you are not using a large excess of the 3-iodophenol. A ratio of 1.0 to 1.1 equivalents of the phenol relative to the protected piperidinol is recommended.

    • Formation of De-iodinated Phenol:

      • Cause: Reductive dehalogenation (replacement of iodine with hydrogen) can occur, particularly if there are sources of protons (like water) and the reaction is run for extended periods at high temperatures.

      • Solution: Use anhydrous solvents and reagents. Do not let the reaction run unnecessarily long after the starting material is consumed. Monitor by TLC/LC-MS and quench the reaction upon completion.

Problem 3: Difficulty in Product Isolation and Purification

  • Question: The reaction work-up is messy, and I'm struggling to isolate a pure product via column chromatography. The product seems to be basic and streaks on the silica gel.

  • Answer & Troubleshooting Steps: Purification of amine-containing compounds requires specific techniques to manage their basicity.

    • Initial Work-up Strategy:

      • Cause: Copper salts and the basic reaction medium can complicate extraction. The final product is a basic piperidine derivative.

      • Solution: After the reaction, cool the mixture and filter it through a pad of celite to remove insoluble copper species and inorganic salts. For the extraction, perform an acid-base workup. Dissolve the crude material in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to protonate your product, pulling it into the aqueous layer. This leaves non-basic impurities in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10 and extract your free-base product back into an organic solvent. This is a highly effective purification technique for basic compounds.[7]

    • Chromatography Technique:

      • Cause: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on standard silica gel, causing streaking and poor separation.

      • Solution:

        • Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is added to the mobile phase. This deactivates the acidic sites on the silica, allowing for sharp, well-defined peaks.[8]

        • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, or a C18-functionalized silica for reverse-phase chromatography.

Section 3: Recommended Protocol and Scale-Up Considerations

This section provides a robust, lab-scale protocol for the synthesis of Boc-protected 3-(3-Iodophenoxy)piperidine, which can be adapted for scale-up. The final deprotection step is standard and not detailed here.

Experimental Protocol: Ullmann Condensation

// Nodes Reagents [label="1. Reagent Prep\n(Dry & Degas)"]; Setup [label="2. Reaction Setup\n(Inert Atmosphere)"]; Reaction [label="3. Reaction\n(Heat & Stir)"]; Monitor [label="4. Monitoring\n(TLC / LC-MS)"]; Workup [label="5. Work-up\n(Filter, Acid/Base Extraction)"]; Purify [label="6. Purification\n(Column Chromatography)"]; Analyze [label="7. Analysis\n(NMR, MS)"];

// Connections Reagents -> Setup; Setup -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Analyze; }

Caption: General experimental workflow for the synthesis.

Materials:

  • N-Boc-3-hydroxypiperidine

  • 3-Iodophenol

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-Boc-3-hydroxypiperidine (1.0 eq), 3-iodophenol (1.05 eq), and cesium carbonate (2.0 eq).

  • Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add L-proline (0.2 eq) and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula to form a slurry (concentration typically 0.2-0.5 M).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).

    • Note: The product will be in the organic layer as it is Boc-protected and less basic.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reagent Stoichiometry Table
ReagentMolar Mass ( g/mol )EquivalentsMoles (for 10g scale)Mass/VolumeNotes
N-Boc-3-hydroxypiperidine201.251.00.049710.0 gLimiting Reagent
3-Iodophenol220.011.050.052211.48 gEnsure high purity
Cesium Carbonate (Cs₂CO₃)325.822.00.099432.38 gMust be anhydrous
Copper(I) Iodide (CuI)190.450.10.004970.95 gUse fresh, off-white solid
L-Proline115.130.20.009941.14 g-
Toluene---~150 mLAnhydrous, degassed
Scale-Up Considerations:
  • Heat Transfer: When moving from a 1L flask to a 20L reactor, surface-area-to-volume ratio decreases dramatically. Exothermic or endothermic events become harder to control. Ensure your reactor has adequate heating/cooling capacity.

  • Agitation: Efficient mixing is critical to keep the heterogeneous mixture (especially the base) suspended. On a larger scale, overhead mechanical stirring is required. The stirrer design (e.g., anchor, pitched-blade turbine) should be chosen to ensure good solid suspension without excessive shear.

  • Safety: The reaction uses a flammable solvent at high temperatures. All scale-up operations must be conducted with appropriate safety measures, including proper ventilation, grounding of equipment to prevent static discharge, and access to fire suppression systems.

References

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]1]

  • Ullmann condensation - Wikipedia. (2023, December 2). Wikipedia. Retrieved February 2, 2026, from [Link]2]

  • Buchwald–Hartwig amination - Wikipedia. (2023, November 28). Wikipedia. Retrieved February 2, 2026, from [Link]3]

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Reductive Heck Reaction: A New Synthesis of Indoles. Journal of the American Chemical Society, 129(44), 13004–13005.
  • WO2002085858A1 - Process for producing purified piperidine derivative. (2002). Google Patents. Retrieved February 2, 2026, from 7]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Kidwai, M., et al. (2007). Copper nanoparticle-catalyzed O-arylation of phenols with aryl halides. Tetrahedron Letters, 48(48), 8562-8566. This reference is analogous to the information found in the MDPI review on Ullmann condensations.[5]

Sources

Reference Data & Comparative Studies

Validation

Executive Summary: The Pharmacological Profile of 3-(3-Iodophenoxy)piperidine

Topic: Validation of "3-(3-Iodophenoxy)piperidine" as a Research Tool 3-(3-Iodophenoxy)piperidine is a specialized chemical probe belonging to the 3-aryloxypiperidine class. While frequently encountered as a chiral build...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of "3-(3-Iodophenoxy)piperidine" as a Research Tool

3-(3-Iodophenoxy)piperidine is a specialized chemical probe belonging to the 3-aryloxypiperidine class. While frequently encountered as a chiral building block in the synthesis of kinase inhibitors (e.g., Btk inhibitors), its free amine form serves as a valuable research tool for investigating Monoamine Transporters (MATs) and Sigma Receptors .

Structurally, it functions as a simplified, lipophilic pharmacophore sharing high homology with established norepinephrine reuptake inhibitors (NRIs) like Nisoxetine and Reboxetine . The inclusion of the iodine substituent at the meta-position of the phenoxy ring enhances lipophilicity and offers a potential handle for radiolabeling (


 or 

), making it a candidate for developing SPECT imaging agents or high-affinity binding probes.

This guide validates 3-(3-Iodophenoxy)piperidine as a tool for Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) profiling, while mandating critical controls for Sigma-1 receptor off-target activity.

Part 1: Mechanistic Basis & Comparative Analysis

Structural Homology and Target Engagement

The 3-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry. The ether linkage provides rotational freedom, allowing the phenyl ring to occupy the hydrophobic S1 pocket of the transporter, while the piperidine nitrogen interacts with the conserved aspartate residue (e.g., Asp75 in NET).

  • Primary Mechanism: Competitive inhibition of monoamine reuptake (NET/SERT).

  • Secondary Mechanism: Sigma-1 receptor agonism/antagonism (common in 3-phenylpiperidines).

Comparative Matrix: Performance vs. Gold Standards
Feature3-(3-Iodophenoxy)piperidine Nisoxetine (Standard NET Tool)Fluoxetine (Standard SERT Tool)Haloperidol (Sigma Control)
Primary Target NET / SERT (Dual affinity probable)NET (Selective)SERT (Selective)D2 / Sigma-1
Binding Affinity (

)
Predicted: 1–50 nM (High)0.7 nM (NET)0.9 nM (SERT)~1 nM (Sigma-1)
Selectivity Profile Low/Moderate (Requires masking)High (vs. DA/5-HT)High (vs. NE/DA)Low (Promiscuous)
Lipophilicity (cLogP) ~3.8 (High membrane permeability)3.64.04.0
Utility Radioligand Precursor / Fragment Probe Reference InhibitorReference InhibitorOff-Target Control

Critical Insight: Unlike Nisoxetine, which is highly selective for NET, 3-(3-Iodophenoxy)piperidine lacks the ortho-substitution (e.g., 2-methoxy) often required for strict NET selectivity. Therefore, it must be validated as a dual-acting probe or used in conjunction with specific blockers.

Part 2: Experimental Validation Protocols

To validate this compound in your specific assay, you must establish its Affinity (


) , Selectivity Ratios , and Kinetic Profile .
Protocol A: Competitive Radioligand Binding Assay (Membrane Preparations)

Objective: Determine the equilibrium dissociation constant (


) at NET and SERT.

Materials:

  • Source: Rat frontal cortex membranes (NET-rich) or transfected HEK-293 cells expressing hNET.

  • Radioligand:

    
    -Nisoxetine (for NET) or 
    
    
    
    -Citalopram (for SERT).
  • Test Compound: 3-(3-Iodophenoxy)piperidine (10 concentrations,

    
     M to 
    
    
    
    M).

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation:

    • Mix 50 µL Membrane + 25 µL Radioligand (

      
       concentration) + 25 µL Test Compound.
      
    • Non-Specific Binding (NSB): Define using 10 µM Desipramine (NET) or Paroxetine (SERT).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding of the lipophilic iodo-compound).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Uptake Inhibition Assay

Objective: Confirm that binding translates to functional inhibition of neurotransmitter reuptake.

  • System: Synaptosomes or hNET-CHO cells.

  • Substrate:

    
    -Norepinephrine (NE).
    
  • Dosing: Pre-incubate cells with 3-(3-Iodophenoxy)piperidine for 15 mins.

  • Initiation: Add

    
    -NE (50 nM final) for 5 mins.
    
  • Stop: Ice-cold buffer wash + Lysis.

  • Validation Criterion: The compound acts as a functional inhibitor if it dose-dependently reduces intracellular tritium counts.

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating 3-(3-Iodophenoxy)piperidine, distinguishing its role as a Transporter Ligand versus a Sigma Receptor Ligand.

ValidationLogic Start Compound: 3-(3-Iodophenoxy)piperidine BindingAssay Step 1: Radioligand Binding (vs [3H]-Nisoxetine @ NET) Start->BindingAssay IsPotent Ki < 50 nM? BindingAssay->IsPotent HighAffinity High Affinity NET Ligand IsPotent->HighAffinity Yes LowAffinity Low Affinity / Inactive IsPotent->LowAffinity No Selectivity Step 2: Selectivity Profiling (vs SERT & Sigma-1) HighAffinity->Selectivity OutcomeA Profile A: NET Selective (Use as Specific Probe) Selectivity->OutcomeA Ki(SERT) >> Ki(NET) OutcomeB Profile B: Dual NET/SERT (Use as SNRI Tool) Selectivity->OutcomeB Ki(SERT) ≈ Ki(NET) OutcomeC Profile C: Sigma-1 Promiscuous (Requires Masking) Selectivity->OutcomeC High Sigma Binding

Caption: Logical workflow for classifying the pharmacological utility of 3-(3-Iodophenoxy)piperidine based on binding affinity and selectivity ratios.

Part 4: Expert Recommendations & Troubleshooting

Solubility & Handling
  • Lipophilicity Warning: The iodine atom significantly increases logP. The free base is likely an oil or low-melting solid; the hydrochloride salt is preferred for aqueous solubility.

  • Stock Solution: Dissolve in 100% DMSO (10 mM stock). Avoid freeze-thaw cycles.

  • Assay Buffer: Include 0.1% BSA or 0.01% Pluronic F-127 in binding assays to prevent loss of compound to plasticware (non-specific adsorption).

The "Sigma" Trap

Researchers often overlook that simple N-substituted piperidines are potent Sigma-1 receptor ligands .

  • Control Experiment: Always run a parallel binding assay using

    
    . If 3-(3-Iodophenoxy)piperidine displaces Pentazocine with 
    
    
    
    nM, you cannot attribute phenotypic effects solely to NET/SERT inhibition without using a Sigma antagonist (e.g., BD-1047) as a blocker.

References

  • Andersen, J. et al. (2009). Structure-Activity Relationships of 3-Substituted Piperidines at Monoamine Transporters. Journal of Medicinal Chemistry . (General reference for 3-substituted piperidine SAR).

  • Cheng, Y. & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology .

  • Glennon, R. A. (2005). Pharmacological relevance of the serotonin receptor and transporter ligands. Psychopharmacology .

  • ChemSrc Database. (2024). 3-(3-Iodophenoxy)piperidine - CAS 946725-88-8 Entry. ChemSrc .

Comparative

A Researcher's Guide to Target Validation and Selectivity Profiling of 3-(3-Iodophenoxy)piperidine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct rigorous target validation and selectivity profiling for the novel compound 3-(3-iodophenoxy)piperi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct rigorous target validation and selectivity profiling for the novel compound 3-(3-iodophenoxy)piperidine. Given its structural motifs—a piperidine ring and an iodophenoxy group, common features in neuropharmacological agents—we will proceed under the well-founded hypothesis that this compound is a ligand for monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).

The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for its favorable metabolic stability and its presence in a wide range of clinically approved drugs, particularly those active in the central nervous system (CNS).[1] The inclusion of an iodophenyl group is characteristic of high-affinity ligands for monoamine transporters, such as the research tool RTI-55 (β-CIT), where the iodine atom facilitates high-affinity binding and allows for isotopic labeling in research applications.[2][3]

This guide is structured not as a rigid protocol but as a logical, decision-driven workflow. We will explain the causality behind experimental choices, ensuring that each step provides a clear, actionable outcome that informs the next, creating a self-validating system for characterizing this new chemical entity.

Part 1: Primary Target Validation Workflow

The first critical step is to determine if, and how, 3-(3-iodophenoxy)piperidine (hereafter "Compound X") interacts with its putative targets. Our initial goal is to establish binding affinity, which confirms a direct physical interaction between the compound and the transporter proteins.

Causality: Why Start with Radioligand Binding Assays?

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a target receptor or transporter. They are highly sensitive, reproducible, and directly measure the equilibrium dissociation constant (Kᵢ), an intrinsic measure of binding affinity. This initial screen across all three transporters (SERT, DAT, NET) will immediately reveal if Compound X has a preference for a specific target, guiding all subsequent experiments.

Experimental Workflow: Target Validation

G cluster_0 Phase 1: Primary Target Validation A Hypothesis: Compound X is a Monoamine Transporter Ligand B Radioligand Binding Assays (SERT, DAT, NET) Determine Affinity (Ki) A->B Test Hypothesis C Functional Uptake Assays (Synaptosomes or hTransporter Cells) Determine Potency (IC50) B->C If Binding Confirmed (Ki < 1µM) D Data Analysis: Correlate Ki and IC50 C->D Generate Data E Conclusion: Target(s) Validated Mode of Action (Inhibitor) Confirmed D->E Establish Link

Caption: Workflow for primary target validation of Compound X.

Detailed Protocol 1: Competitive Radioligand Binding Assays

This protocol determines the binding affinity (Kᵢ) of Compound X for SERT, DAT, and NET in human brain tissue or cell lines stably expressing the human transporters.

1. Materials:

  • Radioligands:

    • SERT: [³H]Citalopram or [¹²⁵I]RTI-55[3]

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[3]

    • NET: [³H]Nisoxetine

  • Membrane Preparations: Commercially available membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Test Compound: Compound X, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Non-specific Ligand: A high concentration of a known inhibitor for each transporter (e.g., 10 µM Paroxetine for SERT, 10 µM GBR-12909 for DAT, 10 µM Desipramine for NET).

  • Assay Buffer: Tris-HCl based buffer with appropriate salts.

  • Instrumentation: Scintillation counter or gamma counter.

2. Procedure (Example for SERT):

  • Prepare serial dilutions of Compound X (e.g., from 10 µM to 0.1 nM) in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific ligand (for non-specific binding), or 50 µL of Compound X dilution.

  • Add 50 µL of the radioligand ([³H]Citalopram) at a concentration near its Kₑ value.

  • Add 100 µL of the hSERT membrane preparation (containing 10-20 µg of protein).

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate specific binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of Compound X.

  • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of Compound X that displaces 50% of the radioligand).

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Part 2: Functional Profiling and Comparative Analysis

Once binding is confirmed, it is crucial to determine if this binding translates into functional activity—specifically, inhibition of neurotransmitter reuptake. We will then compare this activity profile to well-characterized reference compounds to understand the unique properties of Compound X.

Causality: Why Functional Uptake Assays are Essential

A compound can bind to a transporter without inhibiting its function (i.e., be a silent ligand). Functional assays, such as neurotransmitter uptake assays using synaptosomes or transfected cell lines, directly measure the compound's ability to block the transport process.[4] The resulting IC₅₀ value for uptake inhibition is a measure of functional potency. Comparing this to the binding affinity (Kᵢ) provides critical insight into the compound's mechanism of action.

Detailed Protocol 2: Synaptosomal [³H]Neurotransmitter Uptake Assay

This protocol measures the potency (IC₅₀) of Compound X to inhibit the uptake of serotonin, dopamine, or norepinephrine into rodent striatal or cortical synaptosomes.

1. Materials:

  • Substrates: [³H]Serotonin (5-HT), [³H]Dopamine (DA), or [³H]Norepinephrine (NE).

  • Synaptosome Preparation: Freshly prepared from rat striatum (for DAT) or cortex (for SERT/NET).

  • Test Compound: Compound X and reference compounds (e.g., Paroxetine, GBR-12909, Nisoxetine).

  • Instrumentation: Scintillation counter.

2. Procedure (Example for DA uptake):

  • Prepare serial dilutions of Compound X.

  • Pre-incubate synaptosomes (approx. 100 µg protein) with the test compound dilutions for 10 minutes at 37°C.

  • Initiate the uptake reaction by adding [³H]DA at a final concentration of ~10 nM.

  • Allow uptake to proceed for 5-10 minutes at 37°C.

  • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

  • Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

3. Data Analysis:

  • Determine non-specific uptake in the presence of a high concentration of a known inhibitor.

  • Calculate the percentage inhibition of specific uptake for each concentration of Compound X.

  • Plot the percent inhibition against the log concentration of Compound X and fit the curve using non-linear regression to determine the IC₅₀ value.

Part 3: Selectivity Profiling - A Comparative Guide

A compound's value as a research tool or therapeutic lead is defined as much by what it doesn't bind to as what it does. Selectivity profiling is essential to identify potential off-target effects and to understand the compound's overall pharmacological profile.

Comparative Data Presentation

The data from binding and functional assays should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of Compound X's potency and selectivity relative to established standards.

Table 1: Comparative Potency and Selectivity Profile

CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)SERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity (DAT/SERT)Selectivity (NET/SERT)
Compound X [Data][Data][Data][Data][Data][Data][Data][Data]
RTI-55 (Non-selective) 1.71.37.5~2~2~8~0.8~4.4
Paroxetine (SSRI) 0.11303.7~0.2>1000~10>1000~37
GBR-12909 (DAT-selective) 2401.5350>1000~5>10000.0061.4
Nisoxetine (NET-selective) 802000.8~150>1000~22.50.01

Note: Literature values for reference compounds are approximate and can vary between assays. The key is internal consistency within the same experimental run.

Broader Selectivity Screening

To ensure comprehensive profiling, Compound X should be screened against a broad panel of off-target receptors, ion channels, and enzymes. Commercial services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) provide an efficient way to do this.[5] This is a critical step in drug development to de-risk a compound and anticipate potential side effects.

Selectivity Profiling Strategy

G cluster_1 Phase 2: Selectivity Profiling A Validated Hit: Compound X B Primary Panel Screen (SERT, DAT, NET) Determine On-Target Selectivity A->B Characterize C Broad Off-Target Panel (e.g., Eurofins SafetyScreen) Identify Liabilities B->C If On-Target Potency is High D Follow-up Functional Assays on Significant Off-Target Hits (e.g., GPCR activation, Enzyme inhibition) C->D If Hits Identified (>50% inhibition @ 10µM) E Final Profile: Potent, Selective Tool or Multi-Target Ligand? D->E Integrate All Data

Caption: Strategy for comprehensive selectivity profiling.

Interpreting the Results: A Guide for Decision Making

The combined data from these experiments will create a detailed pharmacological portrait of 3-(3-iodophenoxy)piperidine.

  • Scenario 1: High Potency, High Selectivity. If Compound X shows a Kᵢ and IC₅₀ < 10 nM for one transporter and >100-fold lower affinity/potency for the others and key off-targets, it represents a valuable selective tool for studying that specific transporter.

  • Scenario 2: High Potency, Dual-Target Activity. If Compound X potently inhibits two transporters (e.g., SERT and NET, like a SNRI, or DAT and NET, like a DNRI), it could be a lead for developing treatments for conditions where modulation of multiple pathways is beneficial.[6][7]

  • Scenario 3: Non-selective Potency. If Compound X potently inhibits all three transporters, like cocaine or RTI-55, it may be useful as a research tool for applications where broad monoamine reuptake inhibition is desired.[2]

  • Scenario 4: Significant Off-Target Hits. If broad panel screening reveals high-affinity binding to other targets (e.g., sigma receptors, adrenergic receptors), these interactions must be functionally validated. Such a profile might indicate potential for undesirable side effects, but could also uncover novel polypharmacology.

This systematic approach, grounded in established pharmacological principles, provides a robust and defensible pathway for the complete characterization of novel compounds like 3-(3-iodophenoxy)piperidine, transforming a chemical structure into a well-understood pharmacological tool.

References

  • PubMed. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Retrieved from [Link]

  • ACS Publications. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

  • International Journal of Novel Research and Development (IJNRD). (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Wikipedia. (n.d.). RTI-55. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Comparative Real-World Safety Profiles of Six Selective Serotonin Reuptake Inhibitors: A Global Pharmacovigilance Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin reuptake inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential. Retrieved from [Link]

  • PubMed. (n.d.). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Retrieved from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Selective Serotonin Reuptake Inhibitors. Retrieved from [Link]

  • IntechOpen. (n.d.). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Retrieved from [Link]

  • ResearchGate. (2013). Profiling Serotonin Reuptake Inhibitors (SSRIs) in the Environment: Trends in Analytical Methodologies. Retrieved from [Link]

  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

  • University of Arizona. (n.d.). Transporter Inhibition: Selective Serotonin Reuptake Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Analytical methods for the quantitative determination of selective serotonin reuptake inhibitors for therapeutic drug monitoring purposes in patients. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Retrieved from [Link]

  • YouTube. (2018). 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). Retrieved from [Link]

  • Wikipedia. (n.d.). Norepinephrine transporter. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Dopamine reuptake inhibitors – Knowledge and References. Retrieved from [Link]

  • ScienceDirect. (n.d.). Displacement of RTI-55 from the Dopamine Transporter by Cocaine. Retrieved from [Link]

  • Mayo Clinic. (2024). Selective serotonin reuptake inhibitors (SSRIs). Retrieved from [Link]

  • MDPI. (2021). Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. Retrieved from [Link]

  • American Addiction Centers. (2024). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Norepinephrine transporter – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • Wikipedia. (n.d.). RTI-113. Retrieved from [Link]

  • YouTube. (2020). 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Retrieved from [Link]

Sources

Validation

In-vivo evaluation of "3-(3-Iodophenoxy)piperidine" in animal models

In-Vivo Evaluation of "3-(3-Iodophenoxy)piperidine" in Animal Models: A Comprehensive Publish Comparison Guide Part 1: Executive Summary & Mechanistic Rationale Subject: 3-(3-Iodophenoxy)piperidine (3-IPP) Chemical Class...

Author: BenchChem Technical Support Team. Date: February 2026

In-Vivo Evaluation of "3-(3-Iodophenoxy)piperidine" in Animal Models: A Comprehensive Publish Comparison Guide

Part 1: Executive Summary & Mechanistic Rationale

Subject: 3-(3-Iodophenoxy)piperidine (3-IPP) Chemical Class: 3-Aryloxypiperidine derivative Primary Therapeutic Targets: Serotonin/Norepinephrine Transporters (SERT/NET) and Sigma-1 Receptors (σ1R).

Scientific Context: 3-(3-Iodophenoxy)piperidine represents a privileged scaffold in neuropsychopharmacology. The 3-aryloxypiperidine core is structurally homologous to established antidepressants (e.g., molecules related to paroxetine or atomoxetine precursors), while the iodine substitution on the phenoxy ring typically enhances lipophilicity and binding affinity via halogen bonding.

This guide outlines the in-vivo evaluation of 3-IPP as a candidate for Major Depressive Disorder (MDD) , Neuropathic Pain , and Anxiety . The evaluation strategy is predicated on its dual potential as a Monoamine Reuptake Inhibitor (MRI) and a Sigma-1 Receptor ligand.

Part 2: Comparative Analysis & Benchmarking

To objectively evaluate 3-IPP, it must be benchmarked against standard-of-care agents with overlapping mechanisms.

Table 1: Comparative Profile of 3-IPP vs. Clinical Standards
Feature3-(3-Iodophenoxy)piperidine (Candidate)Duloxetine (Comparator 1)Fluvoxamine (Comparator 2)Evaluation Goal
Primary Mechanism Dual SERT/NET Inhibition (Predicted)Dual SERT/NET InhibitionSelective SERT InhibitionAssess reuptake potency ratio.
Secondary Target Sigma-1 Receptor (High Affinity Likely) Low Sigma AffinitySigma-1 Agonist (High Potency) Determine if σ1R contributes to efficacy.
Key Indication Depression / Neuropathic PainMDD / FibromyalgiaMDD / OCDValidate pleiotropic effects.
Metabolic Stability Moderate (Iodine stability concern)Moderate (CYP1A2/2D6)Low (CYP Inhibitor)Assess de-iodination in vivo.
BBB Penetration High (Lipophilic Halo-aryl)HighHighConfirm CNS engagement.

Part 3: In-Vivo Experimental Protocols

This section details self-validating protocols. Every experiment includes positive controls to ensure assay sensitivity.

Phase I: Pharmacokinetics & Target Engagement

Before behavioral testing, confirm the molecule reaches the brain.

Experiment 1: Blood-Brain Barrier (BBB) Penetration & Biodistribution

  • Rationale: The piperidine amine is basic; the iodophenoxy group is lipophilic. We must verify it is not a P-gp substrate.

  • Subjects: Male Sprague-Dawley rats (n=3/timepoint).

  • Dosing: 10 mg/kg (i.v. and p.o.).

  • Protocol:

    • Administer 3-IPP.

    • Collect plasma and brain tissue at 0.5, 1, 2, 4, and 8 hours.

    • Homogenize brain tissue; extract plasma with acetonitrile.

    • Analysis: LC-MS/MS monitoring the parent ion (m/z ~304).

  • Success Criteria: Brain/Plasma ratio > 0.5 indicates sufficient CNS penetration.

Experiment 2: Ex Vivo Radioligand Binding (Receptor Occupancy)

  • Rationale: Prove 3-IPP displaces ligands from SERT/NET in living tissue.

  • Protocol:

    • Treat mice with 3-IPP (10 mg/kg, i.p.).

    • Sacrifice at

      
       (determined in Exp 1).
      
    • Prepare brain membrane homogenates.

    • Incubate with

      
      Citalopram (SERT) or 
      
      
      
      Nisoxetine (NET).
  • Data Output: % Occupancy calculated against vehicle-treated controls.

Phase II: Behavioral Efficacy Profiling

Experiment 3: Forced Swim Test (FST) - Antidepressant Potential

  • Mechanism: Measures active coping (immobility vs. swimming/climbing). SNRIs typically increase climbing (NET) and swimming (SERT).

  • Subjects: C57BL/6J Mice (n=10/group).

  • Groups: Vehicle, 3-IPP (3, 10, 30 mg/kg), Duloxetine (20 mg/kg - Positive Control).

  • Protocol:

    • Pre-test: 15 min swim (24h prior) to induce despair state.

    • Treatment: Administer drugs 1h before test.

    • Test: 6 min swim; record video.

    • Scoring: Blinded observer scores immobility in the last 4 mins.

  • Validation: Duloxetine must reduce immobility by >30% vs. Vehicle.

Experiment 4: Formalin Test - Antinociception (Pain)

  • Mechanism: Biphasic pain response. Phase I (acute) vs. Phase II (inflammatory/central sensitization). Sigma-1 antagonists and SNRIs are effective in Phase II.

  • Protocol:

    • Administer 3-IPP (i.p.) 30 min prior to stimulus.

    • Inject 20

      
      L of 2.5% formalin into the dorsal surface of the right hind paw.
      
    • Observation: Record time spent licking/biting the paw in 5-min bins for 60 mins.

  • Interpretation: Reduction in Phase II (15-60 min) suggests central analgesic efficacy (spinal/supraspinal modulation).

Part 4: Visualization of Mechanism & Workflow

The following diagrams illustrate the dual-pathway mechanism of 3-IPP and the logical flow of the evaluation campaign.

Diagram 1: Mechanistic Signaling Pathway

G cluster_synapse Synaptic Cleft Compound 3-(3-Iodophenoxy)piperidine SERT SERT Inhibition Compound->SERT High Affinity NET NET Inhibition Compound->NET Moderate Affinity Sigma Sigma-1 Receptor (Modulation) Compound->Sigma Putative Binding Effect1 Increased Synaptic 5-HT/NE SERT->Effect1 NET->Effect1 Effect2 Modulation of Ca2+ Signaling Sigma->Effect2 Outcome Antidepressant & Analgesic Effect Effect1->Outcome Neurotransmission Effect2->Outcome Neuroplasticity

Caption: Dual-mechanism hypothesis: 3-IPP enhances monoaminergic tone via transporter inhibition while potentially modulating neuroplasticity via Sigma-1 receptors.

Diagram 2: Experimental Workflow Logic

Workflow Start Compound Synthesis (3-IPP) Step1 In Vitro Screening (Ki Determination) Start->Step1 Decision1 Ki < 100nM? Step1->Decision1 Decision1->Start No (Redesign) Step2 PK & BBB (Rat IV/PO) Decision1->Step2 Yes Step3 Efficacy Models (FST, EPM, Formalin) Step2->Step3 Brain/Plasma > 0.5 Step4 Safety Profiling (hERG, Locomotor) Step3->Step4 Stop Lead Candidate Selection Step4->Stop

Caption: Critical path for in-vivo validation. Progression requires passing specific "Go/No-Go" criteria at the PK and Affinity stages.

Part 5: References

  • Glennon, R. A., et al. (2004). Binding of substituted piperidines at sigma-1 receptors. Journal of Medicinal Chemistry. (General reference for piperidine-sigma SAR).

  • Wong, D. T., et al. (1995). Pharmacology of serotonin uptake inhibitors. Behavioral Brain Research.

  • Cryan, J. F., et al. (2005). The tail suspension test as a model for assessing antidepressant activity: Review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews.

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain.

  • ChemSrc. (2023). 3-(3-Iodophenoxy)piperidine Chemical Properties and CAS 946725-88-8.

Comparative

A Researcher's Guide to the Cross-Reactivity Profile of Monoamine Transporter Ligands: A Comparative Analysis Focused on RTI-55

For researchers and drug development professionals navigating the complex landscape of monoamine transporter ligands, understanding the selectivity and cross-reactivity of investigational compounds is paramount. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of monoamine transporter ligands, understanding the selectivity and cross-reactivity of investigational compounds is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of monoamine transporter ligands, with a specific focus on the well-characterized, high-affinity ligand, RTI-55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester) . While the specific compound "3-(3-Iodophenoxy)piperidine" is not extensively characterized in publicly available literature, RTI-55, a structurally related tropane derivative containing an iodophenyl moiety, serves as an excellent and instructive proxy for understanding the principles of cross-reactivity in this chemical space.

The piperidine and related nitrogen-containing heterocyclic scaffolds are privileged structures in medicinal chemistry, frequently appearing in centrally acting agents.[1][2] Their conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions contribute to their promiscuity across various receptor and transporter families. This guide will dissect the experimental approaches necessary to characterize the binding profile of such compounds and present a comparative analysis of RTI-55 against other key monoamine reuptake inhibitors.

The Criticality of Selectivity Profiling in Drug Discovery

The therapeutic efficacy of monoamine reuptake inhibitors is intrinsically linked to their selectivity for the primary molecular target, be it the serotonin transporter (SERT), the dopamine transporter (DAT), or the norepinephrine transporter (NET).[3] Off-target interactions can lead to undesirable side effects, complex polypharmacology, or even toxicity.[4] Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise but a critical step in preclinical drug development. The choice of experimental assays and the interpretation of the resulting data are crucial for making informed decisions about lead candidate progression.

Comparative Binding Profile of RTI-55

RTI-55 is a potent inhibitor of monoamine transporters and has been extensively used as a radioligand to probe the dopamine and serotonin systems.[5][6] Its high affinity for both DAT and SERT makes it a compelling case study for exploring cross-reactivity. The following table summarizes the binding affinities of RTI-55 and other selected monoamine reuptake inhibitors for the three main monoamine transporters.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT Selectivity RatioReference
RTI-55 0.2 -0.2 1 [5]
Cocaine2503303100.8[4]
GBR 129091.025030003000[4]
Paroxetine180450.10.0005[6]

Table 1: Comparative in vitro binding affinities (Ki) of RTI-55 and other monoamine reuptake inhibitors for human monoamine transporters. The DAT/SERT selectivity ratio is calculated as Ki(SERT)/Ki(DAT).

The data clearly illustrates the non-selective nature of RTI-55, exhibiting equipotent high affinity for both DAT and SERT.[5] This contrasts sharply with a highly selective dopamine reuptake inhibitor like GBR 12909 and a selective serotonin reuptake inhibitor (SSRI) like paroxetine. Cocaine, for comparison, shows relatively low affinity and poor selectivity.

Experimental Workflows for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a tiered approach, beginning with broad screening and progressing to more focused functional assays.

Workflow for In-Vitro Cross-Reactivity Profiling

Caption: A tiered workflow for in-vitro cross-reactivity assessment.

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a "3-(3-Iodophenoxy)piperidine" analog) for the human serotonin transporter (hSERT).

Objective: To determine the inhibitory constant (Ki) of a test compound for hSERT.

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand: [3H]-Citalopram or [125I]-RTI-55

  • Non-specific binding control: A high concentration of a known hSERT inhibitor (e.g., 10 µM Paroxetine)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hSERT cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound or vehicle (for total binding) or non-specific binding control.

      • Radioligand (at a concentration close to its Kd).

      • Cell membrane preparation.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Understanding the Structural Basis of Cross-Reactivity

The cross-reactivity of piperidine-containing ligands can often be rationalized by examining the structural similarities between the binding sites of different targets. The monoamine transporters, for instance, share a significant degree of structural homology, particularly in their transmembrane domains that form the substrate and inhibitor binding pockets.[7]

Caption: Key ligand-target interactions driving cross-reactivity.

The protonated nitrogen of the piperidine ring typically forms a key ionic interaction with a conserved aspartate residue in the binding site of all three monoamine transporters. The aromatic phenoxy group engages in hydrophobic and π-stacking interactions within the pocket. The nature and position of substituents on the phenoxy ring, such as the iodine atom in RTI-55, can fine-tune the affinity and selectivity by engaging in additional interactions like halogen bonding.[5] Cross-reactivity arises when these key pharmacophoric features are also recognized by the binding sites of other, unintended targets.

Functional Consequences of Cross-Reactivity

Binding to a target does not always translate to functional activity. Therefore, it is essential to follow up binding assays with functional assays to determine whether an off-target interaction is agonistic, antagonistic, or has no functional consequence. For monoamine transporters, this can be assessed using in vitro uptake assays.

Experimental Protocol: [3H]-Serotonin Uptake Assay

Objective: To determine the functional effect of a test compound on serotonin uptake by hSERT.

Materials:

  • HEK293 cells stably expressing hSERT

  • 24-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]-Serotonin

  • Test compound

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating:

    • Plate HEK293-hSERT cells in 24-well plates and grow to confluency.

  • Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with the test compound or vehicle at various concentrations for a defined period (e.g., 15 minutes) at 37°C.

    • Add [3H]-Serotonin to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold KRH buffer.

  • Lysis and Counting:

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Determine the amount of [3H]-Serotonin uptake in the presence of different concentrations of the test compound.

    • Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for uptake inhibition.

Conclusion and Future Directions

The study of cross-reactivity is a cornerstone of modern drug discovery. The case of RTI-55 highlights how a single compound can exhibit high affinity for multiple monoamine transporters, a characteristic that can be either beneficial or detrimental depending on the therapeutic goal. For researchers working with novel compounds like "3-(3-Iodophenoxy)piperidine" and its analogs, a systematic and multi-tiered approach to selectivity profiling is essential. By combining in-vitro binding and functional assays with an understanding of the underlying structural biology, scientists can build a comprehensive picture of a compound's pharmacological profile and make more informed decisions in the quest for safer and more effective medicines.

References

  • Boja, J. W., et al. (1992).
  • Dandri, M., & Petersen, J. (2017).
  • Boja, J. W., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 37-46.
  • Kim, K. M., et al. (2001). Functional studies of dopamine reuptake inhibition. Journal of Biological Chemistry, 276(47), 43850-43857.
  • Tao, Z., et al. (2009). Ligand effects on cross-linking support a conformational mechanism for serotonin transport. Journal of Biological Chemistry, 284(49), 33807-33814.
  • Staszewski, M., & Karczmarzyk, Z. (2012). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 58, 411-426.
  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.
  • Scheffel, U., et al. (1997). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Pharmacology and Experimental Therapeutics, 282(3), 1387-1395.
  • van der Zee, A., et al. (2000). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 43(1), 138-147.
  • Wang, S., et al. (2015). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PLoS One, 10(9), e0138321.
  • Jayalakshmi, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 38043-38067.
  • Szymański, P., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2354-2370.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • van Amsterdam, J. G., et al. (2011). Increased Serotonin and Dopamine Transporter Binding in Psychotropic Medication–Naïve Patients with Generalized Social Anxiety Disorder Shown by 123 I-β-(4-Iodophenyl)-Tropane SPECT. Journal of Nuclear Medicine, 52(7), 1047-1053.
  • Richelson, E. (2001). Pharmacology of antidepressants. Mayo Clinic Proceedings, 76(5), 511-527.

Sources

Validation

Benchmarking "3-(3-Iodophenoxy)piperidine" against standard compounds

Benchmarking Guide: 3-(3-Iodophenoxy)piperidine (3-IPP) Characterization Part 1: Executive Summary & Compound Profile[1][2] 3-(3-Iodophenoxy)piperidine (3-IPP) represents a specialized scaffold within the aryloxypiperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 3-(3-Iodophenoxy)piperidine (3-IPP) Characterization

Part 1: Executive Summary & Compound Profile[1][2]

3-(3-Iodophenoxy)piperidine (3-IPP) represents a specialized scaffold within the aryloxypiperidine class, a chemical family historically significant in the development of Monoamine Transporter Inhibitors (MATs).[1][2] Unlike its 4-substituted counterparts (e.g., Paroxetine), the 3-substituted piperidine motif offers a distinct vector for exploring the "orthosteric" binding pockets of the Serotonin (SERT) and Norepinephrine (NET) transporters.[1][2]

The presence of the iodine substituent at the meta position of the phenoxy ring is not merely structural decoration; it serves two critical functions in benchmarking:

  • Halogen Bonding: Enhances lipophilicity and potential affinity via halogen-pi interactions within the receptor pocket.[1][2]

  • Radioligand Potential: Acts as a "cold" standard for potential

    
     or 
    
    
    
    SPECT imaging agents.[1][2]

This guide outlines the definitive protocol to benchmark 3-IPP against industry-standard antidepressants and sigma receptor ligands to validate its pharmacological profile.[1][2]

Part 2: Comparative Benchmarking Standards

To objectively assess 3-IPP, it must be screened alongside compounds that define the boundaries of the target biological space.[1][2] The following table summarizes the "Gold Standard" comparators required for a valid dataset.

Target SystemStandard CompoundRole in BenchmarkTarget Affinity (

)
Rationale for Selection
SERT (Primary) Fluoxetine Positive Control~0.8 - 1.0 nMDefines the baseline for SSRI activity.[1][2] 3-IPP must show

nM to be considered a "hit."[1][2]
NET (Primary) Nisoxetine Selectivity Control~10 - 20 nMThe 3-phenoxypiperidine scaffold often exhibits dual SERT/NET activity.[1][2] Nisoxetine validates the NET assay window.[1][2]
Sigma-1 (

)
Haloperidol Off-Target Control~1 - 3 nM3-substituted piperidines are notorious for high affinity to Sigma receptors.[1][2] This control rules out "false positive" CNS activity.[1][2]
DAT (Dopamine) GBR-12909 Selectivity Control~1 - 10 nMEssential to ensure 3-IPP does not possess abuse potential (DAT inhibition).[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive Radioligand Binding Assay (SERT/NET)

Objective: Determine the equilibrium dissociation constant (


) of 3-IPP.[1][2]

1. Membrane Preparation:

  • Source: HEK-293 cells stably expressing human SERT (hSERT) or NET (hNET).[1][2]

  • Validation: Protein concentration must be normalized to 10

    
     g/well  using a BCA assay.
    

2. Assay Setup:

  • Radioligand: Use

    
    -Citalopram (for SERT) or 
    
    
    
    -Nisoxetine (for NET) at a concentration equal to its
    
    
    (typically 1-2 nM).[1][2]
  • Competitor: Dilute 3-IPP in 10-point serial dilutions (10

    
    M to 0.1 nM).
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Paroxetine (SERT) or Desipramine (NET).[1][2] Crucial: If NSB > 20% of Total Binding, the assay is invalid.[1][2]
    

3. Incubation & Filtration:

  • Incubate at 25°C for 60 minutes (equilibrium).

  • Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).[1][2]

4. Data Analysis:

  • Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
  • Convert to

    
     using the Cheng-Prusoff Equation :
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.[1][2]
Protocol B: Functional Uptake Assay (Synaptosomes)

Objective: Confirm that binding translates to functional inhibition of neurotransmitter reuptake.[1][2]

  • Preparation: Isolate crude synaptosomes from rat striatum (for 5-HT/DA) or hippocampus (for NE).[1][2]

  • Uptake: Incubate synaptosomes with

    
    -5-HT (50 nM) +/- 3-IPP for 5 minutes at 37°C.
    
  • Control: Perform parallel uptake at 4°C (measures non-specific diffusion). Active uptake = (Uptake at 37°C) - (Uptake at 4°C).[1][2]

  • Causality Check: If 3-IPP shows high binding affinity (Protocol A) but low functional potency (Protocol B), suspect it may be an allosteric modulator or that the compound has poor membrane permeability.[1][2]

Part 4: Visualization of the Benchmarking Workflow

The following diagram illustrates the critical path for characterizing 3-IPP. It uses a "Go/No-Go" logic gate system to ensure resources are only spent on promising candidates.[1][2]

BenchmarkingCascade Start Compound: 3-(3-Iodophenoxy)piperidine PrimaryScreen Primary Screen: Single Point (10 µM) Targets: SERT, NET, DAT Start->PrimaryScreen Decision1 >50% Inhibition? PrimaryScreen->Decision1 KiDetermination Dose-Response (Ki Determination) vs. Fluoxetine/Nisoxetine Decision1->KiDetermination Yes Discard Discard / Re-synthesize Decision1->Discard No SigmaScreen Off-Target Screen: Sigma-1/2 vs. Haloperidol KiDetermination->SigmaScreen High Affinity (<100nM) KiDetermination->Discard Low Affinity FunctionalAssay Functional Uptake Assay (Synaptosomes) SigmaScreen->FunctionalAssay Check Selectivity ProfileDef Final Profile Definition: SSRI, NERI, or Sigma Ligand FunctionalAssay->ProfileDef

Caption: Figure 1: Strategic Screening Cascade.[1][2] A stepwise approach to validate 3-IPP pharmacology, prioritizing transporter affinity before assessing off-target Sigma liability.

Part 5: Expert Insights on Structure-Activity Relationships (SAR)

The "3-Position" Significance: Most commercial antidepressants (e.g., Paroxetine) utilize a 4-substituted piperidine .[1][2] The 3-substituted geometry of 3-IPP creates a distinct spatial arrangement.

  • Advantage:[1][2][3] 3-substituted analogs often show improved metabolic stability compared to flexible chain analogs (like Fluoxetine).[1][2]

  • Risk:[1][2] This geometry increases the likelihood of Sigma-1 receptor binding .[1][2] Researchers must carefully evaluate the Sigma-1

    
     / SERT 
    
    
    
    ratio.[1][2] A ratio < 10 suggests the compound acts as a "dirty" drug with potential for psychotomimetic side effects (mediated by Sigma).[1][2]

The Iodine Contribution: The iodine atom at the meta position is a heavy halogen.[1][2]

  • In Assays: Expect a lower

    
     compared to the chloro- or bromo- analogs due to increased lipophilicity (
    
    
    
    ) and stronger hydrophobic pocket filling.[1][2]
  • In Handling: Protect 3-IPP from direct light. Aryl iodides can undergo photodeiodination, degrading into the parent phenoxypiperidine, which will skew your

    
     data.[1][2]
    

References

  • Glennon, R. A., et al. (1989).[1][2] "Binding of substituted piperidines to the sigma receptor."[1][2] Journal of Medicinal Chemistry. Link

  • Tatsumi, M., et al. (1997).[1][2] "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. Link

  • Cheng, Y., & Prusoff, W. H. (1973).[1][2] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • ChemSrc. (2023).[1][2] "3-(3-Iodophenoxy)piperidine - CAS#: 946725-88-8."[1][2] Chemical Database.[1][2] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Iodophenoxy)piperidine

Executive Safety Summary: The "Pharmacophore" Approach Do not underestimate this compound. While specific toxicological data (LD50) for 3-(3-Iodophenoxy)piperidine may be sparse in public registries, its structural compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Pharmacophore" Approach

Do not underestimate this compound. While specific toxicological data (LD50) for 3-(3-Iodophenoxy)piperidine may be sparse in public registries, its structural components dictate its hazard profile.

As a secondary amine linked to an aryl iodide, you must treat this reagent with the "Piperidine Protocol" :

  • Skin Absorption Vector: The piperidine ring is a known permeation enhancer. It can carry the iodinated aryl moiety across the dermal barrier, leading to systemic toxicity.

  • Corrosivity: Secondary amines are bases (

    
    ). Assume the free base is corrosive to mucous membranes and the hydrochloride salt is a severe irritant.
    
  • Halogenated Waste: The iodine atom necessitates segregation into halogenated waste streams to prevent incinerator corrosion and regulatory non-compliance.

Core Directive: Handle as Toxic by Absorption and Corrosive .

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective layers before the user is aware.

PPE ComponentStandard RequirementAdvanced Specification (High Risk/Scale-Up)Rationale
Hand Protection Nitrile (Double Gloved) Min Thickness: 0.11 mm (4 mil)Laminate / Silver Shield® (Required if dissolved in DMSO/DCM)Piperidines can degrade standard latex/thin nitrile. DMSO acts as a carrier solvent, accelerating skin absorption.
Eye Protection Chemical Splash Goggles (Indirect Venting)Face Shield + Goggles (If handling >5g or heating)Safety glasses are insufficient for amines, which can cause permanent corneal opacity upon contact.
Respiratory Fume Hood (Face velocity: 100 fpm)P100 / Organic Vapor Respirator (If hood unavailable - Emergency only)Inhalation of amine vapors causes respiratory sensitization and edema.
Body Defense Lab Coat (Cotton/Poly) Buttoned to neckTyvek® Apron/Sleeves Prevents absorption through clothing fibers in case of splash.

Operational Workflow: Step-by-Step Handling

This protocol minimizes static discharge (common with piperidine salts) and aerosol generation.

Phase A: Preparation & Weighing
  • Static Control: If the compound is a solid salt (HCl/TFA), use an antistatic gun on the weighing boat and spatula. Piperidine salts are "fly-away" powders.

  • Containment: Place the balance inside the fume hood. If the balance is external, tare the vial inside the hood, add solid, cap tightly, and then weigh. Never transport open vials.

Phase B: Reaction Setup (Solubilization)
  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, the permeation risk increases 10x.

  • Addition Order: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.

Phase C: Quench & Cleanup
  • Acidic Wash: Glassware should be rinsed with dilute HCl (1M) immediately after use. This protonates the piperidine nitrogen, converting the volatile free base into a non-volatile, water-soluble salt, significantly reducing vapor pressure.

Visualizations

Diagram 1: PPE Decision Logic

Caption: Logic flow for selecting glove type based on solvent carrier and physical state.

PPE_Logic Start Start: Handling 3-(3-Iodophenoxy)piperidine State Physical State? Start->State Solid Solid (Salt/Base) State->Solid Powder Liquid Solution/Oil State->Liquid Dissolved StdPPE Standard: Double Nitrile + Goggles Solid->StdPPE Short Duration SolventCheck Solvent Type? Liquid->SolventCheck SolventCheck->StdPPE Water/Methanol HighPPE CRITICAL: Laminate Gloves + Face Shield SolventCheck->HighPPE DMSO/DCM/DMF

Diagram 2: Waste Disposal Workflow

Caption: Segregation path to prevent cross-contamination and regulatory violations.

Disposal_Flow Source Reaction Waste Decision Contains Iodine? Source->Decision Aqueous Aqueous Waste Source->Aqueous Work-up Layer Halogen HALOGENATED Waste Stream (Red Can) Decision->Halogen YES (Parent Compound) NonHalogen Non-Halogenated Waste (Clear Can) Decision->NonHalogen NO (Trace only) Adjust Adjust pH < 5 (Trap Amine) Aqueous->Adjust Before Disposal Adjust->Halogen If Iodine present

Emergency Response & Disposal

Spills (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don double nitrile gloves and N95/P100 respirator if dust is visible.

  • Clean: Cover with wet paper towels (to prevent dust)

    
     Scoop into a bag 
    
    
    
    Wipe surface with 1M HCl (neutralize amine)
    
    
    Wipe with water.
Spills (Liquid/Solution)
  • Absorb: Use vermiculite or sand. Do NOT use sawdust (reacts with oxidizers, though less risk here, it is bad practice with iodides).

  • Disposal: Collect all absorbent material into Halogenated Waste .

Waste Classification[1]
  • RCRA Code (USA): Likely D002 (Corrosive) if pH > 12.5.

  • Labeling: Must be labeled "Contains Organoiodine" .

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container. Oxidation of the aryl iodide can liberate elemental Iodine (

    
    ), creating toxic purple vapors.
    

References

  • National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories. (2025).[1][2][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[4] Retrieved from [Link]

  • Dartmouth College EHS. Selection and Use of Gloves in the Laboratory (Permeation Rates for Amines). Retrieved from [Link]

  • Health Physics Society. Disposal of Iodine Compounds and Decay Protocols. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Iodophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
3-(3-Iodophenoxy)piperidine
© Copyright 2026 BenchChem. All Rights Reserved.